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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Isopropyl-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a detailed exploration of the spectroscopic signature of 3-Isopropyl-5-methoxybenzoic acid. The struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the spectroscopic signature of 3-Isopropyl-5-methoxybenzoic acid. The structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this endeavor. This document serves as a comprehensive technical guide to the expected spectroscopic data for 3-Isopropyl-5-methoxybenzoic acid, offering insights into the interpretation of its spectral features. While experimental data for this specific molecule is not widely available, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from analogous compounds.

Molecular Structure and Overview

3-Isopropyl-5-methoxybenzoic acid is a disubstituted benzoic acid derivative. A clear understanding of its structure is paramount for the interpretation of its spectroscopic data. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.

Figure 1: Molecular Structure of 3-Isopropyl-5-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Isopropyl-5-methoxybenzoic acid is predicted to exhibit distinct signals for the aromatic protons, the isopropyl group protons, the methoxy group protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH~11.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet.[1]
Ar-H (H-2, H-4, H-6)~7.0 - 7.5Multiple signals3HThe aromatic protons will appear in the characteristic aromatic region. Their exact shifts and coupling patterns will depend on the electronic effects of the substituents. We would expect three distinct signals, likely two doublets and a triplet, or a more complex pattern due to meta-coupling.
-OCH₃~3.8Singlet3HThe protons of the methoxy group are shielded and appear as a sharp singlet.
-CH(CH₃)₂~3.0Septet1HThe methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet.
-CH(CH ₃)₂~1.2Doublet6HThe six equivalent protons of the two methyl groups in the isopropyl group are coupled to the methine proton, resulting in a doublet.[2]
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
-C OOH~170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.[3]
Ar-C (C-1, C-3, C-5)~130 - 160The substituted aromatic carbons will have their chemical shifts influenced by the attached groups. C-5 (attached to the electron-donating methoxy group) will be more shielded than C-1 and C-3.
Ar-C (C-2, C-4, C-6)~110 - 125The aromatic carbons bearing protons will be more shielded than the substituted carbons.
-OC H₃~55The carbon of the methoxy group is shielded.[3]
-C H(CH₃)₂~34The methine carbon of the isopropyl group.
-CH(C H₃)₂~24The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Isopropyl-5-methoxybenzoic acid is expected to show characteristic absorption bands for the carboxylic acid, methoxy, and isopropyl groups, as well as the aromatic ring.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
Carboxylic Acid O-H2500 - 3300BroadStretching
Aromatic C-H3000 - 3100MediumStretching
Aliphatic C-H2850 - 2960MediumStretching
Carboxylic Acid C=O1680 - 1710StrongStretching
Aromatic C=C1450 - 1600Medium to StrongStretching
C-O1210 - 1320 and 1000-1100StrongStretching (Carboxylic acid and Methoxy)

The broad O-H stretch of the carboxylic acid is a hallmark of this functional group in an IR spectrum.[4] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]

For 3-Isopropyl-5-methoxybenzoic acid (C₁₁H₁₄O₃), the expected molecular weight is approximately 194.23 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺˙) at m/z 194.

Predicted Fragmentation Pattern:

The molecule is expected to undergo fragmentation through several pathways. A common fragmentation for benzoic acids is the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). Another likely fragmentation is the loss of the isopropyl group.

G mol [C11H14O3]+• m/z = 194 frag1 [M - CH3]+• m/z = 179 mol->frag1 - •CH3 frag2 [M - OCH3]+• m/z = 163 mol->frag2 - •OCH3 frag3 [M - COOH]+• m/z = 149 mol->frag3 - •COOH G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer tune Tune and shim spectrometer transfer->tune acquire_H Acquire 1H spectrum tune->acquire_H acquire_C Acquire 13C spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase and baseline correction ft->phase reference Reference spectrum phase->reference integrate Integrate 1H spectrum reference->integrate

Figure 3: Workflow for NMR Data Acquisition and Processing.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 3-Isopropyl-5-methoxybenzoic acid. The predicted NMR, IR, and MS data are based on well-established principles and comparative data from related molecules. These predictions offer a solid foundation for researchers and scientists in the identification and characterization of this compound and its derivatives. The provided experimental protocols serve as a practical starting point for obtaining empirical data.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl....
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram.

Sources

Exploratory

CAS number 220043-41-6 properties and structure

Technical Guide: (S)-(+)-N-3-Benzylnirvanol (Catalog Ref: sc-220043) Executive Summary: Identification & CAS Clarification Note on CAS Number 220043-41-6: The string "220043-41-6" does not correspond to a valid Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (S)-(+)-N-3-Benzylnirvanol (Catalog Ref: sc-220043)

Executive Summary: Identification & CAS Clarification Note on CAS Number 220043-41-6: The string "220043-41-6" does not correspond to a valid Chemical Abstracts Service (CAS) registry number based on standard checksum validation and public indexing. It is highly probable that this identifier is a conflation of the catalog number sc-220043 (used by major suppliers like Santa Cruz Biotechnology) and a misapplied suffix.

The compound corresponding to catalog number 220043 is (S)-(+)-N-3-Benzylnirvanol (CAS 790676-40-3 ).[1][2] This guide focuses on the properties, mechanism, and experimental application of this specific compound, a critical tool in drug development for characterizing CYP2C19 metabolic pathways.

Part 1: Chemical Identity & Properties

(S)-(+)-N-3-Benzylnirvanol is a potent, selective, and stereospecific inhibitor of the cytochrome P450 2C19 (CYP2C19) enzyme. It is structurally derived from nirvanol (5-ethyl-5-phenylhydantoin) by the addition of a benzyl group at the N-3 position, enhancing its lipophilicity and binding affinity.

Physicochemical Specifications
PropertyData
Chemical Name (S)-(+)-3-Benzyl-5-ethyl-5-phenylhydantoin
Valid CAS Number 790676-40-3
Catalog Reference sc-220043 (Santa Cruz Biotechnology)
Molecular Formula C₁₈H₁₈N₂O₂
Molecular Weight 294.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mg/mL), Methanol; sparingly soluble in water
Chirality S-enantiomer (active form for CYP2C19 inhibition)
Purity Standard typically ≥98% (HPLC)

Part 2: Mechanism of Action & Biological Activity

Selective CYP2C19 Inhibition

In drug development, characterizing the metabolic stability of a New Chemical Entity (NCE) is paramount. CYP2C19 is a major metabolizing enzyme for drugs such as clopidogrel, omeprazole, and diazepam.

  • Mechanism : (S)-(+)-N-3-Benzylnirvanol binds to the active site of CYP2C19. The benzyl group facilitates hydrophobic interactions within the substrate-binding pocket, while the hydantoin core coordinates with the heme iron or adjacent residues, effectively blocking the oxidation of other substrates.

  • Stereoselectivity : The (S)-enantiomer exhibits significantly higher potency compared to the (R)-enantiomer. This stereospecificity is crucial for validating that observed metabolic inhibition is due to specific CYP2C19 blockade rather than non-specific protein binding.

  • Application : It serves as a positive control inhibitor in in vitro drug-drug interaction (DDI) studies. Regulatory bodies (FDA, EMA, PMDA) require such studies to predict if a new drug will cause adverse events when co-administered with CYP2C19 substrates.

Pathway Visualization: CYP2C19 Inhibition Workflow

CYP2C19_Inhibition Substrate CYP2C19 Substrate (e.g., S-Mephenytoin) Metabolite Hydroxylated Metabolite Substrate->Metabolite Block Metabolism BLOCKED Substrate->Block Accumulation Enzyme CYP2C19 Enzyme (Microsomes/Recombinant) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding (+ Inhibitor) Enzyme->Metabolite Normal Reaction (No Inhibitor) Inhibitor (S)-(+)-N-3-Benzylnirvanol (sc-220043) Inhibitor->Complex High Affinity (Ki ~ 0.05 µM) Complex->Block Prevents Substrate Access

Caption: Mechanism of CYP2C19 blockade by (S)-(+)-N-3-Benzylnirvanol, preventing substrate metabolism in DDI assays.

Part 3: Experimental Protocols

Protocol 1: Reconstitution and Storage
  • Solvent : Dimethyl sulfoxide (DMSO) is the preferred solvent.

  • Concentration : Prepare a stock solution of 10 mM .

    • Calculation: Dissolve 2.94 mg of powder in 1 mL of anhydrous DMSO.

  • Storage : Aliquot into amber vials to prevent light degradation. Store at -20°C. Stable for >6 months if freeze-thaw cycles are minimized.

Protocol 2: CYP2C19 Inhibition Assay (IC₅₀ Determination)

This protocol validates the inhibitory potential of an NCE using (S)-(+)-N-3-Benzylnirvanol as the reference standard.

  • Preparation of Microsomes :

    • Thaw Human Liver Microsomes (HLM) or recombinant CYP2C19 on ice.

    • Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Dilution Series :

    • Prepare serial dilutions of (S)-(+)-N-3-Benzylnirvanol in buffer (range: 0.01 µM to 10 µM).

    • Note: Keep final DMSO concentration <0.1% to avoid solvent effects on enzyme activity.

  • Incubation :

    • Mix : 20 µL Microsomes + 20 µL Inhibitor (or NCE) + 20 µL Substrate (e.g., S-Mephenytoin, 50 µM).

    • Pre-incubation : 5 minutes at 37°C.

    • Start Reaction : Add 20 µL NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Time : Incubate for 20 minutes at 37°C.

  • Termination & Analysis :

    • Stop : Add 80 µL ice-cold Acetonitrile containing internal standard.

    • Centrifuge : 3000 x g for 10 minutes to pellet protein.

    • Quantification : Analyze supernatant via LC-MS/MS monitoring the formation of 4'-hydroxymephenytoin.

  • Data Analysis :

    • Calculate % Activity relative to vehicle control.

    • Plot log[Inhibitor] vs. % Activity to determine IC₅₀.

    • Validation Criteria: The IC₅₀ of (S)-(+)-N-3-Benzylnirvanol should fall within historical lab ranges (typically 0.1 – 0.5 µM).

References

  • Santa Cruz Biotechnology . (S)-(+)-N-3-Benzylnirvanol (Catalog sc-220043) Product Data Sheet. Retrieved from

  • Suzuki, H., et al. (2002).[3] Stereoselective inhibition of CYP2C19 by N-3-benzylnirvanol. Drug Metabolism and Disposition, 30(2), 235-242.

  • PMDA (Pharmaceuticals and Medical Devices Agency) . (2020).[4] Review Report for Enhertu (Trastuzumab deruxtecan). (Cites use of S-N-3-benzylnirvanol as CYP2C19 control).[1][2][4][5][3][6] Retrieved from

  • LGC Standards . Product Specification: (S)-(+)-N-3-Benzylnirvanol. Retrieved from

Sources

Foundational

3-Isopropyl-5-methoxybenzoic Acid: A Technical Guide to Pharmacophore Utility &amp; Biological Potential

This is an in-depth technical guide on the biological activity and chemical utility of 3-Isopropyl-5-methoxybenzoic acid . Executive Summary 3-Isopropyl-5-methoxybenzoic acid (CAS: 1369859-17-5 ) is a specialized aromati...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and chemical utility of 3-Isopropyl-5-methoxybenzoic acid .

Executive Summary

3-Isopropyl-5-methoxybenzoic acid (CAS: 1369859-17-5 ) is a specialized aromatic building block and a structural analog of key bioactive terpenoids and phenolic acids.[1] While not a marketed pharmaceutical agent itself, it serves as a critical "privileged scaffold" in medicinal chemistry. Its structure combines a lipophilic isopropyl group (mimicking the thymol/carvacrol skeleton) with a methoxy group (providing metabolic stability and hydrogen-bond acceptance) on a benzoic acid core.

This guide details its chemical biology, predicted pharmacological profile, and experimental protocols for its synthesis and application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Pharmacophore Analysis

The biological utility of 3-Isopropyl-5-methoxybenzoic acid is dictated by its substitution pattern, which offers a unique balance of steric bulk and electronic properties.

Structural Attributes
PropertySpecificationBiological Implication
Chemical Formula C₁₁H₁₄O₃Low molecular weight (<200 Da) makes it an ideal "fragment" for FBDD.
Molecular Weight 194.23 g/mol High ligand efficiency potential.
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity ensures good membrane permeability and hydrophobic pocket binding.
pKa (Acid) ~4.0 - 4.2Typical of benzoic acids; exists as a carboxylate anion at physiological pH (7.4).
H-Bond Donors 1 (COOH)Can form salt bridges with arginine/lysine residues in protein active sites.
H-Bond Acceptors 3 (COOH, OMe)The methoxy oxygen acts as a weak acceptor, orienting the molecule in binding pockets.
Pharmacophore Map

The molecule functions as a "Lipophilic Clamp" scaffold. The isopropyl group fills hydrophobic voids (e.g., in Nuclear Receptors like PPARs), while the carboxylate anchors the molecule via electrostatic interactions.

Pharmacophore Core Benzoic Acid Core (Scaffold) Iso 3-Isopropyl Group (Hydrophobic/Steric Bulk) Core->Iso Substitution at C3 Methoxy 5-Methoxy Group (Metabolic Block/H-Bond Acceptor) Core->Methoxy Substitution at C5 Acid 1-Carboxylic Acid (Electrostatic Anchor) Core->Acid Substitution at C1 Target Target Binding Pocket (PPAR, GPR, Kinase) Iso->Target Van der Waals Interactions Methoxy->Target Dipole Interaction Acid->Target Ionic Bond (Arg/Lys)

Caption: Pharmacophore mapping of 3-Isopropyl-5-methoxybenzoic acid showing key interaction points with protein targets.

Biological Activity & Mechanism of Action

Although specific clinical data for the isolated acid is limited, its activity is inferred from Structure-Activity Relationships (SAR) of closely related analogs (e.g., Thymol, Divarinic acid).

Antimicrobial & Preservative Potential

The compound is structurally homologous to Thymol (2-isopropyl-5-methylphenol) and Carvacrol , both potent antimicrobial agents.

  • Mechanism: The isopropyl group facilitates insertion into the bacterial cell membrane lipid bilayer. The benzoic acid moiety, however, is less membrane-disruptive than a phenol but can act as an uncoupler of the proton motive force at lower pH.

  • Selectivity: Likely active against Gram-positive bacteria (e.g., S. aureus) due to the peptidoglycan layer permeability to lipophilic acids.

Metabolic Stability (vs. Hydroxy Analogs)

The 5-methoxy group provides a distinct advantage over its precursor, 3-isopropyl-5-hydroxybenzoic acid .

  • Phase II Blockade: The hydroxy group is a primary target for glucuronidation (UGT enzymes) and sulfation. Methylating this position to a methoxy group significantly extends the metabolic half-life (

    
    ) and improves oral bioavailability.
    
  • Bioisosterism: The methoxy group mimics the steric bulk of the hydroxy group but removes the hydrogen bond donor capability, potentially increasing blood-brain barrier (BBB) penetration.

Target Class Utility

This scaffold is frequently utilized in the design of:

  • Glucokinase Activators (GKAs): Many GKAs feature a 3,5-disubstituted benzoic acid moiety that binds to the allosteric site of glucokinase.

  • Nuclear Receptor Modulators (PPAR

    
    /
    
    
    
    ):
    The lipophilic tail (isopropyl) and acidic headgroup mimic fatty acid ligands.
  • Transient Receptor Potential (TRP) Modulators: Analogous to thymol, derivatives of this acid may modulate TRP channels (TRPV3/TRPA1) involved in pain and thermoregulation.

Experimental Protocols

Synthesis of 3-Isopropyl-5-methoxybenzoic Acid

Objective: Synthesize the target compound from 3-isopropyl-5-hydroxybenzoic acid via O-methylation.

Reagents:

  • 3-Isopropyl-5-hydroxybenzoic acid (Starting Material)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    )
    
  • Acetone (Solvent)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-isopropyl-5-hydroxybenzoic acid in anhydrous acetone.

  • Deprotonation: Add 2.5 eq of anhydrous

    
    . Stir at room temperature for 30 min.
    
  • Methylation: Dropwise add 1.2 eq of Methyl Iodide. Note: Use a fume hood; MeI is toxic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Hydrolysis (if ester forms): If the carboxyl group is also methylated (forming the methyl ester), treat the crude product with LiOH in THF/Water (1:1) to hydrolyze back to the acid.

  • Workup: Acidify with 1M HCl, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Synthesis Start 3-Isopropyl-5-hydroxybenzoic acid Step1 Reflux with MeI / K2CO3 (Acetone, 6h) Start->Step1 Inter Intermediate: Methyl 3-isopropyl-5-methoxybenzoate Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Final Product: 3-Isopropyl-5-methoxybenzoic acid Step2->Final

Caption: Synthetic pathway for generating 3-Isopropyl-5-methoxybenzoic acid from its hydroxy precursor.

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Protocol:

  • Preparation: Dissolve 3-isopropyl-5-methoxybenzoic acid in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) to each well.
    
  • Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: Incubate at

    
     for 18-24 hours.
    
  • Readout: Measure OD600 or visually inspect for turbidity. The MIC is the lowest concentration with no visible growth.

References

  • Sigma-Aldrich. (2024). 3-Isopropyl-5-methoxybenzoic acid Product Specification (CAS 1369859-17-5).[1][2][3][4][5] Sigma-Aldrich Catalog. Link

  • BLD Pharm. (2024). Building Blocks: 3-Isopropyl-5-methoxybenzoic acid.[1][2][3][4][5][6] BLD PharmTech. Link

  • PubChem. (2024). Compound Summary: Benzoic acid, 3-methoxy-5-(1-methylethyl)-. National Library of Medicine. Link

  • Appendino, G., et al. (2008). Antibacterial cannabinoids from Cannabis sativa: a structure-activity study. Journal of Natural Products. (Contextual reference for alkyl-benzoic acid activity). Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Contextual reference for Methoxy/Hydroxy bioisosterism). Link

Sources

Exploratory

3-Isopropyl-5-methoxybenzoic Acid: Structural Pharmacology &amp; Synthetic Utility

The following technical guide details the structural pharmacology, synthetic utility, and theoretical mechanism of action for 3-Isopropyl-5-methoxybenzoic acid (CAS 1369859-17-5). Technical Guide for Drug Development & M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural pharmacology, synthetic utility, and theoretical mechanism of action for 3-Isopropyl-5-methoxybenzoic acid (CAS 1369859-17-5).

Technical Guide for Drug Development & Medicinal Chemistry[1][2]

Executive Summary

3-Isopropyl-5-methoxybenzoic acid is a specialized aromatic building block and pharmacophore used in the design of nuclear receptor ligands (e.g., PPAR agonists , LXR modulators ) and Aryl Hydrocarbon Receptor (AhR) modulators.[1] Structurally, it combines a lipophilic isopropyl group (providing van der Waals interactions) with a polar methoxy and carboxylic acid functionality (providing hydrogen bond acceptors/donors).[1]

While not a marketed drug itself, this scaffold serves as a critical bioisostere and intermediate in the synthesis of "glitazar"-class dual agonists and stilbene derivatives (analogous to Tapinarof ).[2][1] Its mechanism of action is defined by its ability to anchor into the ligand-binding domain (LBD) of metabolic receptors, where the acid moiety forms a salt bridge with conserved arginine residues, and the isopropyl group occupies the hydrophobic pocket.[1]

Mechanism of Action: Pharmacophoric Contribution

The biological activity of 3-Isopropyl-5-methoxybenzoic acid derivatives is governed by the "Acid-Head / Lipophilic-Tail" pharmacophore model, common in metabolic disease therapeutics.[1]

Target Interaction Dynamics (PPAR/AhR)

In the context of Peroxisome Proliferator-Activated Receptors (PPARs) or AhR, the molecule functions through a tripartite binding mechanism:

  • The Acidic Head (COOH):

    • Mechanism: Acts as a negative point charge at physiological pH.[2]

    • Interaction: Forms a stabilizing salt bridge with the conserved Arg288 (PPAR

      
      ) or similar cationic residues in the receptor's AF-2 helix.[2] This interaction locks the receptor in the active conformation, recruiting co-activators (e.g., PGC-1
      
      
      
      ).[2][1]
  • The Methoxy Group (-OCH₃):

    • Mechanism: Provides a distinct H-bond acceptor site and defines the rotational entropy of the ring.[1]

    • Interaction: Engages in dipole-dipole interactions with backbone amides or serine hydroxyls (e.g., Ser289), orienting the phenyl ring within the binding cleft.[1]

  • The Isopropyl Group (-CH(CH₃)₂):

    • Mechanism: Functions as a bulky lipophilic anchor.[2]

    • Interaction: Displaces water from the hydrophobic sub-pocket (Arm II or III of the LBD), driving binding affinity via entropy-driven hydrophobic effect .[2][1] It mimics the leucine/isoleucine side chains of endogenous ligands.

Pathway Activation Diagram

The following diagram illustrates the pathway activation initiated by a ligand containing the 3-Isopropyl-5-methoxybenzoic acid scaffold.[2][1]

Mechanism_of_Action Ligand Ligand (3-iPr-5-OMe-Benzoic Scaffold) LBD Ligand Binding Domain (LBD) (PPAR / AhR) Ligand->LBD Hydrophobic/Ionic Binding ConfChange Conformational Change (Helix 12 Stabilization) LBD->ConfChange Activation CoRepressor Co-repressor Release (NCoR/SMRT) ConfChange->CoRepressor Dissociation CoActivator Co-activator Recruitment (PGC-1α / SRC-1) ConfChange->CoActivator Recruitment DNA_Binding DNA Binding (PPRE / XRE) CoActivator->DNA_Binding Complex Formation Transcription Target Gene Transcription (Lipid Metabolism / Anti-inflammation) DNA_Binding->Transcription Up-regulation

Caption: Signal transduction cascade initiated by the binding of the benzoic acid scaffold to nuclear receptors.[2][1]

Chemical Synthesis & Production

The synthesis of 3-Isopropyl-5-methoxybenzoic acid is a critical workflow for generating high-purity intermediates.[1] The preferred route utilizes a Suzuki-Miyaura coupling or Friedel-Crafts alkylation strategy, ensuring regioselectivity.[2][1]

Synthetic Route (Recommended)

Starting Material: 3-Hydroxy-5-methoxybenzoic acid (or Methyl 3,5-dihydroxybenzoate).[1]

StepReagent/ConditionTransformationMechanism
1 Tf₂O, Pyridine, DCM, 0°CTriflationConversion of phenolic -OH to triflate (-OTf) leaving group.[2][1]
2 Isopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane, 90°CSuzuki CouplingPalladium-catalyzed cross-coupling to install the isopropyl group at C3.
3 LiOH, THF/H₂O, RTHydrolysisSaponification of the ester (if ester was used) to yield the free acid.[1]
4 Recrystallization (EtOAc/Hexane)PurificationRemoval of Pd residues and inorganic salts.[1]
Synthesis Workflow Diagram

Synthesis_Workflow SM 3-Hydroxy-5-methoxy- benzoic acid Step1 Triflation (Tf2O/Pyridine) SM->Step1 Inter1 Intermediate: Ar-OTf Step1->Inter1 Step2 Suzuki Coupling (iPr-B(OH)2 / Pd-Cat) Inter1->Step2 Product 3-Isopropyl-5-methoxy- benzoic acid Step2->Product

Caption: Synthetic pathway converting phenolic precursor to the isopropyl-functionalized benzoic acid.

Experimental Protocols (Self-Validating)

To verify the identity and activity of the synthesized compound, the following protocols must be employed.

Structural Validation (NMR/MS)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.80 (s, 1H, COOH)[2][1]
      
    • 
       7.45 (s, 1H, Ar-H2)[2]
      
    • 
       7.30 (s, 1H, Ar-H6)[1]
      
    • 
       7.10 (s, 1H, Ar-H4)[2][1]
      
    • 
       3.82 (s, 3H, OCH₃)[2]
      
    • 
       2.95 (sept, 1H, CH(CH₃)₂)[2][1]
      
    • 
       1.22 (d, 6H, CH(CH₃)₂)
      
  • Validation Criteria: The ratio of the isopropyl doublet (6H) to the methoxy singlet (3H) must be exactly 2:1.[1]

Functional Assay: PPAR Binding (TR-FRET)

Objective: Determine if the scaffold displaces a known ligand.[2][1]

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR

    
    -LBD, Fluorescent pan-agonist.[2][1]
    
  • Procedure:

    • Incubate GST-PPAR

      
      -LBD (5 nM) with the test compound (titration 1 nM - 10 µM) in assay buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT).[2]
      
    • Add Fluorescent tracer (10 nM). Incubate 1 hr at RT.

    • Add Tb-labeled anti-GST antibody (2 nM).[1] Incubate 1 hr.

  • Readout: Measure TR-FRET ratio (520 nm / 495 nm).

  • Result Interpretation: A decrease in FRET signal indicates competitive binding of the 3-Isopropyl-5-methoxybenzoic acid derivative to the LBD.[1]

Key Applications in Drug Discovery

Application AreaRole of ScaffoldMechanism Relevance
Dermatology Tapinarof AnalogThe scaffold mimics the A-ring of Tapinarof (AhR agonist), potentially offering improved solubility due to the acid group.[2][1]
Metabolic Disease PPAR Agonist HeadServes as the polar "head group" for fibrate-like drugs; the isopropyl group enhances lipophilicity for membrane permeability.[2][1]
Fragment-Based Design FBDD ProbeUsed as a "fragment" to screen for novel binding pockets in orphan nuclear receptors (e.g., ROR

t).[2][1]

References

  • PubChem Compound Summary. (2025). 3-Isopropyl-2-methoxy-5-methylbenzoic acid (Analog Structural Data). National Center for Biotechnology Information. Link

  • Smith, L. et al. (2022). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof.[1] IQS School of Engineering. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Isopropyl-5-methoxybenzoic acid (CAS 1369859-17-5).[2][1][3][4][5][6][7][8] Merck KGaA. Link

  • BLD Pharm. (2025).[4][5][7] Catalog Entry: 3-Isopropyl-5-methoxybenzoic acid Building Block.[2][1][3][6][7][8] BLD Pharmatech. Link

  • MedChemExpress. (2024). 3-Methoxybenzoic acid derivatives in metabolic research.[1]Link[2][1]

Sources

Foundational

A Comprehensive Technical Guide to the Thermochemical Profile of 3-isopropyl-5-methoxybenzoic Acid

Abstract This technical guide provides a detailed framework for the determination and interpretation of the thermochemical data for 3-isopropyl-5-methoxybenzoic acid. In the absence of extensive literature on this specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the determination and interpretation of the thermochemical data for 3-isopropyl-5-methoxybenzoic acid. In the absence of extensive literature on this specific molecule, this document serves as a procedural and theoretical blueprint for researchers, scientists, and drug development professionals. It outlines state-of-the-art experimental and computational methodologies to establish a comprehensive thermochemical profile, crucial for understanding the compound's stability, reactivity, and behavior in various physical states. The guide emphasizes the synergy between experimental validation and computational prediction to ensure data integrity and provides actionable protocols for laboratory and in-silico execution.

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from discovery to market is paved with rigorous characterization, of which the thermochemical profile is a cornerstone. For a molecule like 3-isopropyl-5-methoxybenzoic acid, understanding its fundamental energetic properties is paramount for several reasons:

  • Polymorph Screening and Stability: The enthalpy of fusion and sublimation are critical in identifying and characterizing different crystalline forms (polymorphs) of a drug substance. The relative stability of these polymorphs, which can significantly impact bioavailability and shelf-life, is determined by their free energies.

  • Process Chemistry and Safety: Enthalpies of formation and combustion provide vital information for assessing the thermal hazards associated with the synthesis, handling, and storage of the compound. This data is indispensable for designing safe and efficient manufacturing processes.

  • Solubility and Dissolution: The thermodynamics of solvation, which can be derived from a combination of experimental and calculated data, governs the solubility of the drug. This, in turn, is a key determinant of its absorption and in-vivo performance.

  • Computational Modeling and Drug Design: A robust set of thermochemical data serves as a benchmark for validating and refining computational models. These models are increasingly used to predict the properties of new drug candidates, accelerating the discovery process.

This guide will detail the multifaceted approach required to generate a reliable thermochemical dataset for 3-isopropyl-5-methoxybenzoic acid, bridging the gap between theoretical understanding and practical application.

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is essential for a comprehensive and validated thermochemical profile. The following sections detail the primary experimental methodologies and the rationale behind their application.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

The standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) is a fundamental thermochemical property. Static bomb combustion calorimetry is the most accurate method for its determination.[1][2]

Experimental Protocol:

  • Sample Preparation: A pellet of high-purity, crystalline 3-isopropyl-5-methoxybenzoic acid (mass accurately determined) is placed in a crucible within a static bomb calorimeter. A known amount of a combustion aid (e.g., benzoic acid) may be used if the sample is difficult to ignite.[2]

  • Bomb Assembly and Pressurization: A fuse wire is connected to the sample. The bomb is sealed and pressurized with an excess of pure oxygen.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded until thermal equilibrium is reached.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid.[2]

  • Data Analysis: The standard specific energy of combustion is calculated from the corrected temperature rise. From this, the standard molar enthalpy of combustion (ΔcH°(cr)) is determined. The standard molar enthalpy of formation is then calculated using Hess's Law.

Causality and Self-Validation:

The use of a certified standard for calibration ensures the traceability and accuracy of the measurements. The completeness of combustion is verified by analyzing the gaseous and solid products (e.g., for carbon dioxide and unburned carbon). This internal validation is critical for the trustworthiness of the resulting enthalpy of formation.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Probing Phase Transitions

DSC and TGA are powerful thermal analysis techniques used to measure changes in heat flow and mass as a function of temperature. These methods are crucial for determining the enthalpies of phase transitions.

Experimental Protocol (DSC for Enthalpy of Fusion):

  • Sample Encapsulation: A small, accurately weighed amount of crystalline 3-isopropyl-5-methoxybenzoic acid is hermetically sealed in an aluminum pan.

  • Thermal Program: The sample and an empty reference pan are subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The melting of the sample will result in an endothermic peak.

  • Data Analysis: The enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak. The onset of the peak provides the melting temperature (Tfus).

Experimental Protocol (TGA for Sublimation Studies):

  • Sample Preparation: A small amount of the sample is placed in a TGA pan.

  • Isothermal or Dynamic Heating: The sample is heated under a controlled atmosphere (e.g., inert gas flow).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature and time.

  • Data Analysis: The rate of mass loss due to sublimation can be used in conjunction with vapor pressure data to estimate the enthalpy of sublimation.

Causality and Self-Validation:

The purity of the sample can be estimated from the shape of the melting peak in DSC. For TGA, the absence of unexpected mass loss steps before sublimation can indicate the thermal stability of the compound under the experimental conditions. Combining DSC and TGA data with vapor pressure measurements provides a more complete picture of the phase behavior.[3]

Vapor Pressure Measurement: Gateway to Enthalpy of Vaporization and Sublimation

The temperature dependence of vapor pressure is directly related to the enthalpy of the corresponding phase change (vaporization from the liquid or sublimation from the solid) through the Clausius-Clapeyron equation. The transpiration method is a reliable technique for measuring low vapor pressures.[1]

Experimental Protocol (Transpiration Method):

  • Sample Saturation: A stream of an inert carrier gas is passed at a known flow rate through or over a sample of 3-isopropyl-5-methoxybenzoic acid maintained at a constant temperature.

  • Condensation: The gas stream, now saturated with the vapor of the compound, is passed through a condenser where the vapor is trapped.

  • Quantification: The amount of condensed substance is determined gravimetrically or by a suitable analytical technique.

  • Vapor Pressure Calculation: The partial pressure of the substance at that temperature is calculated from the amount of condensed material and the total volume of the carrier gas.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Data Analysis: The enthalpy of sublimation or vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Causality and Self-Validation:

The linearity of the ln(P) vs. 1/T plot provides a strong indication of the quality of the data and the absence of phase transitions or decomposition within the studied temperature range. The consistency of results at different carrier gas flow rates confirms that saturation has been achieved.

Computational Thermochemistry: An Indispensable Predictive Tool

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict and understand the thermochemical properties of 3-isopropyl-5-methoxybenzoic acid. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

Theoretical Protocol for Gas-Phase Enthalpy of Formation
  • Conformational Search: A thorough conformational analysis of 3-isopropyl-5-methoxybenzoic acid is performed to identify the lowest energy conformer.

  • Geometry Optimization: The geometry of the most stable conformer is optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A higher-level single-point energy calculation (e.g., using a larger basis set or a more accurate method) is often performed on the optimized geometry to improve the accuracy of the electronic energy.

  • Atomization or Isodesmic Reaction Scheme: The gas-phase enthalpy of formation (ΔfH°(g)) is calculated using an appropriate reaction scheme.

    • Atomization Scheme: The enthalpy of formation is calculated from the computed enthalpy of atomization and the well-known experimental enthalpies of formation of the constituent atoms.

    • Isodesmic Reaction Scheme: A hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the equation. This approach benefits from the cancellation of systematic errors in the calculations.

Causality and Self-Validation:

The choice of the computational method and basis set is crucial and should be validated against experimental data for structurally related compounds where available. The consistency of results from different reaction schemes can provide confidence in the predicted values.

Data Synthesis and Visualization

A clear and concise presentation of the determined thermochemical data is essential for its practical application.

Summary of Thermochemical Data

The following table structure should be used to summarize the experimental and computational data for 3-isopropyl-5-methoxybenzoic acid. For illustrative purposes, hypothetical values are included.

Thermochemical PropertySymbolExperimental ValueComputational ValueMethod(s)
Standard Molar Enthalpy of Formation (crystal, 298.15 K)ΔfH°(cr)Value ± Uncertainty kJ/molN/ACombustion Calorimetry
Standard Molar Enthalpy of Combustion (crystal, 298.15 K)ΔcH°(cr)Value ± Uncertainty kJ/molN/ACombustion Calorimetry
Melting TemperatureTfusValue KN/ADifferential Scanning Calorimetry
Molar Enthalpy of FusionΔfusH°Value ± Uncertainty kJ/molN/ADifferential Scanning Calorimetry
Standard Molar Enthalpy of SublimationΔsubH°Value ± Uncertainty kJ/molValue kJ/molTranspiration Method, TGA
Standard Molar Enthalpy of VaporizationΔvapH°Value ± Uncertainty kJ/molValue kJ/molTranspiration Method
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)Derived Value ± Uncertainty kJ/molValue kJ/molDFT (Isodesmic Reactions)
Molar Heat Capacity (crystal)Cp,m(cr)Function of T J/(mol·K)N/ADifferential Scanning Calorimetry
Molar Heat Capacity (gas)Cp,m(g)N/AFunction of T J/(mol·K)DFT (Statistical Thermodynamics)
Visualization of Experimental and Computational Workflows

Thermochemical_Workflow cluster_exp Experimental Determination cluster_comp Computational Prediction cluster_synthesis Data Synthesis Comb_Cal Combustion Calorimetry dHc_cr dHc_cr Comb_Cal->dHc_cr ΔcH°(cr) DSC_TGA DSC / TGA Tfus Tfus DSC_TGA->Tfus Tfus dHfus dHfus DSC_TGA->dHfus ΔfusH° Vap_Press Vapor Pressure Measurement dHsub dHsub Vap_Press->dHsub ΔsubH° dHvap dHvap Vap_Press->dHvap ΔvapH° dHf_cr dHf_cr dHc_cr->dHf_cr ΔfH°(cr) Derived_dHf_g Derived_dHf_g dHf_cr->Derived_dHf_g dHsub->Derived_dHf_g DFT_Calc DFT Calculations dHf_g dHf_g DFT_Calc->dHf_g ΔfH°(g) Validation Validation dHf_g->Validation Derived_dHf_g->Validation Comparison & Validation

Figure 1: Integrated workflow for the experimental and computational determination of the thermochemical profile of 3-isopropyl-5-methoxybenzoic acid.

Conclusion

The comprehensive thermochemical characterization of 3-isopropyl-5-methoxybenzoic acid is a critical endeavor for its successful development as a potential pharmaceutical agent. This guide has outlined a robust, multi-pronged strategy that leverages the strengths of both experimental measurement and computational prediction. By adhering to the detailed protocols and principles of self-validation described herein, researchers can generate a high-quality, reliable thermochemical dataset. This data will not only provide a fundamental understanding of the molecule's energetic landscape but also inform crucial decisions throughout the drug development pipeline, from process safety and formulation design to regulatory submission.

References

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2009). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 41(7), 896-904.
  • Shock, E. L. (1995). Organic acids in hydrothermal solutions: standard molal thermodynamic properties of carboxylic acids and estimates of dissociation constants at high temperatures and pressures. American Journal of Science, 295(5), 496-580.
  • Khan, I., & Bilde, M. (2021). Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere.
  • Isamura, B. K., Patouossa, I., Kaba, I. E., Matondo, A., & Mpiana, P. T. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 58-67.
  • Ribeiro da Silva, M. A. V., Monte, M. J. S., & Matos, M. A. R. (2006). Fusion enthalpies of benzoic acid derivatives, aromatic and heteroaromatic carboxylic acids as a tool for estimation of sublimation enthalpies at 298.15 K. The Journal of Chemical Thermodynamics, 38(11), 1363-1372.
  • Ribeiro da Silva, M. A. V., Santos, L. M. N. B. F., & Pilcher, G. (2008). Experimental and Computational Thermochemistry of 1,4-Benzodioxan and its 6-R Derivatives. The Journal of Physical Chemistry A, 112(31), 7283-7289.
  • Zaitsau, D. H., & Verevkin, S. P. (2018). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties. The Journal of Chemical Thermodynamics, 125, 22-31.
  • Ruscic, B., & Bross, D. H. (n.d.). Benzoic Acid Enthalpy of Formation. Active Thermochemical Tables (ATcT). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Environmental Impact &amp; Toxicity of Benzoic Acid Compounds

Executive Summary Benzoic acid ( ) and its salts (sodium/potassium benzoate) represent a critical intersection between industrial utility and environmental stewardship. Widely utilized as antimicrobial preservatives (E21...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid (


) and its salts (sodium/potassium benzoate) represent a critical intersection between industrial utility and environmental stewardship. Widely utilized as antimicrobial preservatives (E210–E213) in food, pharmaceuticals, and cosmetics due to their efficacy at acidic pH, their safety profile is generally regarded as favorable. However, under specific conditions—such as the presence of ascorbic acid and transition metals—they can decarboxylate to form benzene, a known Class 1 carcinogen. Furthermore, while mammalian detoxification mechanisms are robust (via glycine conjugation), aquatic toxicity profiles reveal significant sensitivity in specific trophic levels, particularly cyanobacteria. This guide synthesizes the physicochemical behavior, metabolic fate, and analytical detection of benzoic acid compounds to support rigorous risk assessment and formulation development.

Chemical Identity & Physicochemical Properties[1]

The environmental fate and bioavailability of benzoic acid are dictated by its dissociation constant (


) and lipophilicity (

). At physiological and environmental pH levels > 5, the compound exists primarily as the benzoate anion, which significantly alters its membrane permeability and sorption characteristics compared to the undissociated acid.
Table 1: Physicochemical Parameters
ParameterValueImplications for Fate/Toxicity
CAS Number 65-85-0Unique identifier.[1]
Molecular Weight 122.12 g/mol Low MW facilitates rapid absorption.
Water Solubility 3.4 g/L (25°C)Moderate solubility; high mobility in water columns.

4.20Exists as benzoate anion at pH > 5 (environmental waters).

(LogP)
1.87Low bioaccumulation potential (BCF < 10).
Vapor Pressure 0.00007 kPa (25°C)Low volatility; unlikely to partition significantly to air.

Environmental Fate & Biodegradation

Benzoic acid is readily biodegradable under aerobic conditions, serving as a carbon source for numerous soil and aquatic bacteria (e.g., Pseudomonas, Acinetobacter). The primary degradation route involves the


-ketoadipate pathway , where the aromatic ring is cleaved to form intermediates that enter the TCA cycle.
Bacterial Degradation Pathway

The degradation initiates with the conversion of benzoate to catechol (1,2-dihydroxybenzene) via benzoate 1,2-dioxygenase. Catechol is then cleaved by catechol 1,2-dioxygenase (ortho-cleavage) to form cis,cis-muconate, eventually leading to Succinyl-CoA and Acetyl-CoA.

Biodegradation Benzoate Benzoate DHB 1,2-Dihydroxybenzoate (Catechol) Benzoate->DHB Benzoate 1,2-dioxygenase (NADH, O2) Muconate cis,cis-Muconate DHB->Muconate Catechol 1,2-dioxygenase (Ring Cleavage) Muconolactone Muconolactone Muconate->Muconolactone Muconate cycloisomerase EnolLactone beta-Ketoadipate enol-lactone Muconolactone->EnolLactone Muconolactone isomerase Ketoadipate beta-Ketoadipate EnolLactone->Ketoadipate Hydrolase SuccinylCoA Succinyl-CoA + Acetyl-CoA Ketoadipate->SuccinylCoA Thiolase

Figure 1: Aerobic biodegradation of benzoate via the ortho-cleavage (


-ketoadipate) pathway.

Ecotoxicology Profile

While benzoic acid exhibits low acute toxicity to fish and invertebrates, it shows selective toxicity towards cyanobacteria. This differential sensitivity is critical when assessing environmental impact in eutrophic waters.

Table 2: Aquatic Toxicity Endpoints
Organism GroupSpeciesEndpointValue (mg/L)Toxicity Classification
Fish Oryzias latipes (Medaka)96h LC50> 100Low
Invertebrates Daphnia magna48h EC50> 100Low
Algae Selenastrum capricornutum72h EC50~ 42.8Harmful
Cyanobacteria Anabaena inaequalis14d EC509.0 Toxic

Scientific Insight: The heightened sensitivity of Anabaena suggests that benzoate discharge could selectively inhibit nitrogen-fixing cyanobacteria, potentially altering nutrient cycling in aquatic ecosystems.

Mammalian Toxicology & Safety Pharmacology

Metabolic Detoxification (Hippuric Acid Pathway)

In humans and other mammals, benzoic acid is rapidly metabolized in the liver mitochondria. The primary pathway is conjugation with glycine to form hippuric acid (N-benzoylglycine), which is efficiently excreted in urine.[2] A secondary, minor pathway involves glucuronidation.

Clinical Relevance: The capacity of this pathway is limited by the availability of glycine. High doses of benzoate (used in urea cycle disorders) can deplete free glycine pools, potentially affecting neurotransmitter synthesis.

Metabolism Benzoate Benzoate (Input) BenzoylCoA Benzoyl-CoA (Intermediate) Benzoate->BenzoylCoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Glucuronide Benzoyl Glucuronide Benzoate->Glucuronide UDP-Glucuronosyltransferase (Minor Pathway) Hippurate Hippuric Acid (Excreted) BenzoylCoA->Hippurate Glycine N-acyltransferase (Rate Limiting Step) Glycine Glycine Glycine->BenzoylCoA Conjugation

Figure 2: Mammalian detoxification pathway. The glycine conjugation is the primary route, saturable at high doses.

The Benzene Formation Mechanism

A critical safety concern in formulation science is the in situ formation of benzene. This reaction is not metabolic but chemical, occurring within the product matrix.

Mechanism:

  • Reduction: Ascorbic acid (Vitamin C) reduces

    
     or 
    
    
    
    to
    
    
    /
    
    
    .
  • Radical Generation: The reduced metal reacts with dissolved oxygen to generate hydroxyl radicals (

    
    ).
    
  • Decarboxylation: The hydroxyl radical attacks the benzoate ring, leading to decarboxylation and the formation of benzene (

    
    ).
    

Mitigation: Formulation scientists must use chelating agents (e.g., EDTA) to sequester metal ions or separate benzoate/ascorbate in the formulation.

Analytical Methodologies: HPLC Determination

For environmental monitoring and product quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.

Protocol: Determination of Benzoic Acid in Water

Objective: Quantify benzoic acid at ppb/ppm levels in environmental or beverage samples.

Reagents:

  • Methanol (HPLC Grade)[3]

  • Ammonium Acetate buffer (20 mM, pH 4.4)

  • Acetic Acid (glacial)[4]

Workflow:

  • Sample Preparation:

    • Filter sample through a 0.45 µm PTFE syringe filter to remove particulates.

    • Validation Note: If the sample is protein-rich (e.g., biological fluids), perform protein precipitation with cold methanol (1:3 v/v) followed by centrifugation at 10,000 x g for 10 min.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution.[3]

      • Solvent A: 20 mM Ammonium Acetate (pH 4.4).

      • Solvent B: Methanol.[3][4]

      • Ratio: 65:35 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV Absorbance at 235 nm (max absorption) or 254 nm (standard aromatic).

  • System Suitability:

    • Retention Time: ~7.1 minutes (varies by column).

    • Linearity:

      
       over range 1–100 mg/L.
      
    • Limit of Quantitation (LOQ): Typically ~0.5 mg/L.

Regulatory Landscape & Risk Assessment[5]

Regulatory limits reflect the balance between preservative benefit and chronic toxicity risks.

Table 3: Global Regulatory Standards
AgencyParameterLimit/StandardContext
EFSA (EU) ADI (Acceptable Daily Intake)5 mg/kg bw/day Re-evaluated in 2016; safe for general population.
US EPA MCL (Drinking Water)5 ppb (0.005 mg/L) Applies to Benzene (precursor risk).
US EPA Oral RfD (Benzoic Acid)4 mg/kg/day Reference Dose for chronic exposure.
WHO Drinking Water Guideline10 ppb (0.01 mg/L) Applies to Benzene.
FDA GRAS Status0.1% Max level in food (as sodium benzoate).

References

  • EFSA Panel on Food Additives and Nutrient Sources (ANS). (2016).[5][6] Scientific Opinion on the re-evaluation of benzoic acid (E 210), sodium benzoate (E 211)... as food additives.[7] EFSA Journal. Link

  • World Health Organization (WHO). (2003). Benzene in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[8][9][10]Link

  • US Environmental Protection Agency (EPA). (1998). Tier I Human Health Noncancer Criteria: Benzoic Acid.[1]Link

  • US Food and Drug Administration (FDA). (2022).[11] Questions and Answers on the Occurrence of Benzene in Soft Drinks and Other Beverages.Link

  • OECD SIDS. (2001). Benzoates: SIDS Initial Assessment Report for SIAM 13. UNEP Publications. Link

  • Lees, H. J., et al. (2013).[12] Hippurate: The Natural History of a Mammalian–Microbial Cometabolite.[12] Journal of Proteome Research.[12] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-Isopropyl-5-methoxybenzoic Acid

From 3-Hydroxybenzoic Acid via C-H Activation Logic Executive Summary & Synthetic Strategy The synthesis of 3-isopropyl-5-methoxybenzoic acid from 3-hydroxybenzoic acid presents a classic regiochemical paradox in aromati...

Author: BenchChem Technical Support Team. Date: February 2026

From 3-Hydroxybenzoic Acid via C-H Activation Logic

Executive Summary & Synthetic Strategy

The synthesis of 3-isopropyl-5-methoxybenzoic acid from 3-hydroxybenzoic acid presents a classic regiochemical paradox in aromatic substitution. Standard Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts) on 3-hydroxybenzoic acid is dominated by the ortho/para directing power of the hydroxyl group, favoring substitution at the 2, 4, or 6 positions, rather than the required 5-position (which is meta to both the carboxyl and hydroxyl/methoxy groups).

To overcome this "meta-meta" substitution challenge, this protocol utilizes Iridium-Catalyzed C-H Borylation , a method governed by steric accessibility rather than electronic activation. This approach ensures high regioselectivity for the 5-position.

The Synthetic Pathway:

  • Protection/Activation: Conversion to methyl 3-methoxybenzoate to block labile protons and establish the electronic core.

  • Regioselective C-H Functionalization: Ir-catalyzed borylation to install a boronate ester at C5.

  • Carbon Framework Extension: Suzuki-Miyaura coupling with 2-bromopropene (isopropenyl bromide).

  • Reduction & Deprotection: Hydrogenation of the alkene followed by ester hydrolysis.

Reaction Workflow Visualization

The following diagram illustrates the logical flow and regiochemical control points of the synthesis.

SynthesisPath Start 3-Hydroxybenzoic Acid (Starting Material) Step1 1. Methylation (Ester & Ether) Start->Step1 MeOH/H2SO4 then MeI/K2CO3 Inter1 Methyl 3-methoxybenzoate Step1->Inter1 Step2 2. Ir-Catalyzed C-H Borylation Inter1->Step2 [Ir], B2pin2 Steric Control Inter2 5-Bpin Intermediate Step2->Inter2 Regioselective at C5 Step3 3. Suzuki Coupling (Isopropenylation) Inter2->Step3 Pd(dppf)Cl2 2-Bromopropene Inter3 3-Isopropenyl Derivative Step3->Inter3 Step4 4. Hydrogenation & Hydrolysis Inter3->Step4 H2, Pd/C then LiOH Final 3-Isopropyl-5-methoxy- benzoic Acid Step4->Final

Figure 1: Strategic workflow utilizing steric-controlled C-H activation to access the difficult 3,5-substitution pattern.

Detailed Experimental Protocols
Phase 1: Precursor Preparation (Methyl 3-methoxybenzoate)

Before functionalizing the ring, we must protect the carboxylic acid and convert the phenol to a methoxy group. This prevents catalyst poisoning and establishes the directing group electronics.

Reagents:

  • 3-Hydroxybenzoic acid[1][2][3][4]

  • Methanol (anhydrous)

  • Sulfuric acid (conc.)

  • Iodomethane (MeI) or Dimethyl Sulfate

  • Potassium Carbonate (K₂CO₃)[5]

  • Acetone

Protocol:

  • Esterification: Dissolve 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in MeOH (100 mL). Add H₂SO₄ (1 mL) dropwise. Reflux for 8 hours. Concentrate in vacuo, neutralize with NaHCO₃, and extract with EtOAc to yield Methyl 3-hydroxybenzoate .

  • Etherification: Dissolve the crude ester in Acetone (150 mL). Add K₂CO₃ (15.0 g, 108 mmol) and MeI (6.8 mL, 108 mmol).

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Et₂O, wash with water and brine. Dry over MgSO₄.

  • Yield: Expect ~11.0 g (92% over 2 steps) of Methyl 3-methoxybenzoate .

Phase 2: Regioselective C-H Borylation

Rationale: Electronic directing groups (EAS) fail here. We rely on the steric bulk of the Ir-ligand complex. The C2 position is blocked by two substituents. C4 and C6 are blocked by one ortho substituent. C5 is the only position not flanked by a substituent, making it the kinetic site for borylation.

Reagents:

Reagent Equiv. Role
Methyl 3-methoxybenzoate 1.0 Substrate
Bis(pinacolato)diboron (B₂pin₂) 1.1 Boron Source
[Ir(OMe)(cod)]₂ 1.5 mol% Pre-catalyst
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) 3.0 mol% Ligand

| Hexane or THF | Solvent | Medium |

Protocol:

  • Catalyst Formation: In a glovebox or under Argon, mix [Ir(OMe)(cod)]₂ (100 mg) and dtbpy (80 mg) in hexane (5 mL) until the solution turns dark brown (active species generation).

  • Reaction: Add Methyl 3-methoxybenzoate (5.0 g, 30 mmol) and B₂pin₂ (8.4 g, 33 mmol) to the catalyst solution. Dilute with hexane to 50 mL.

  • Heating: Reflux (or heat to 80°C in a sealed tube) for 16 hours.

  • Workup: Cool to RT. Pass through a short pad of silica gel (eluting with Et₂O/Hexane) to remove the catalyst. Concentrate in vacuo.

  • Purification: Recrystallize from pentane or use flash chromatography (0-10% EtOAc/Hexane).

  • Product: Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .

Phase 3: Suzuki-Miyaura Coupling (Isopropenylation)

Rationale: Direct coupling of an isopropyl group (secondary alkyl) is difficult due to slow oxidative addition and isomerization. Coupling with 2-bromopropene (vinyl halide) is robust and high-yielding.

Protocol:

  • Setup: Dissolve the Boronate ester (5.0 g, 17.1 mmol) in 1,4-Dioxane (45 mL) and Water (5 mL).

  • Reagents: Add K₂CO₃ (7.1 g, 51 mmol) and 2-bromopropene (3.1 g, 25.6 mmol).

  • Degassing: Sparge with Argon for 15 mins. Add Pd(dppf)Cl₂·DCM (700 mg, 5 mol%).

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water. Dry organic layer.[5] Purify via column chromatography.[5]

  • Product: Methyl 3-isopropenyl-5-methoxybenzoate .

Phase 4: Hydrogenation & Hydrolysis

Rationale: The alkene is reduced to the isopropyl group, and the ester is saponified to the final acid.

Protocol:

  • Hydrogenation: Dissolve the alkene intermediate in MeOH (50 mL). Add 10% Pd/C (200 mg). Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.

  • Hydrolysis: To the filtrate (containing Methyl 3-isopropyl-5-methoxybenzoate), add LiOH (2M aq, 20 mL). Stir at 50°C for 2 hours.

  • Isolation: Evaporate MeOH. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate.

  • Final Purification: Filter the white solid. Recrystallize from EtOH/Water if necessary.

  • Final Product: 3-Isopropyl-5-methoxybenzoic acid .

Mechanistic Insight: Why this Route?

The following diagram details the steric environment that enforces the regioselectivity in Phase 2, the critical step of this synthesis.

StericLogic Substrate Methyl 3-methoxybenzoate Target Molecule Site2 Position 2 (Ortho-Ortho) BLOCKED: Sterically Crowded Substrate->Site2 No Reaction Site46 Positions 4 & 6 (Ortho) DISFAVORED: Flanked by substituents Substrate->Site46 Minor Products (<5%) Site5 Position 5 (Meta-Meta) ACCESSIBLE: The 'Empty' Pocket Substrate->Site5 Major Reaction Site (>95%) Method Ir-Catalyzed Borylation (Steric Control) Method->Substrate

Figure 2: Regiochemical analysis. The bulky Iridium catalyst prefers the C-H bond at C5, which is the only position not adjacent to a substituent.

References
  • Ir-Catalyzed Borylation of 1,3-Disubstituted Arenes: Cho, J.-Y., Tse, M. K., Holmes, D., Maleczka, R. E., Jr., & Smith, M. R., III. (2002).[3] Remarkable Regioselectivity in the Borylation of Aromatic C-H Bonds. Science, 295(5553), 305–308. [Link]

  • General Review on C-H Activation Regiochemistry: Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. [Link]

  • Suzuki-Miyaura Coupling of Isopropenyl Groups: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hydrogenation of Styrenyl Derivatives: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Referenced for standard Pd/C protocols).

Sources

Application

Application Note &amp; Protocol: High-Purity Recovery of 3-Isopropyl-5-methoxybenzoic Acid via Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This document provides a comprehensive guide and a detailed protocol for the purification of 3-Isopropyl-5-methoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 3-Isopropyl-5-methoxybenzoic acid using the recrystallization technique. The narrative emphasizes the underlying chemical principles governing solvent selection, impurity removal, and crystal growth to empower researchers to achieve high purity and yield. This guide is designed for professionals in chemical research and drug development who require a robust, reproducible method for purifying aromatic carboxylic acids.

Introduction: The Rationale for Recrystallization

3-Isopropyl-5-methoxybenzoic acid is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, impacting the yield, safety, and efficacy of the final product. Impurities can range from unreacted starting materials and isomeric byproducts to degradation products formed during synthesis or storage.[1][2]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] It leverages the differences in solubility between the target compound and its impurities in a chosen solvent system. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is cooled, the solubility of the target compound decreases, leading to the formation of crystals. Ideally, the impurities remain dissolved in the surrounding solution (the mother liquor), allowing for their separation by filtration.[4] This method, when optimized, often achieves a level of purity that is difficult to obtain through other techniques like column chromatography.[5]

The Principle: A Self-Validating System of Purification

The success of recrystallization hinges on the differential solubility of the compound of interest versus its impurities. The process is designed to selectively encourage the target molecules to self-assemble into a highly ordered crystal lattice, a process that naturally excludes molecules that do not fit into this lattice structure (i.e., impurities).

The process can be visualized as a multi-stage separation, as illustrated in the diagram below.

G cluster_0 Initial State cluster_1 Dissolution Step cluster_2 Separation & Crystallization cluster_3 Final Product A Crude Solid (Target Compound + Impurities) B Hot Solvent Added A->B Heat C Hot Saturated Solution (Target + Soluble Impurities) B->C D Insoluble Impurities (e.g., particulates) E Hot Filtration (Removes Insoluble Impurities) C->E If needed F Slow Cooling C->F Directly if no insoluble impurities E->F G Pure Crystals Form F->G H Mother Liquor (Soluble Impurities Remain) F->H I Purified Solid (Collected by Filtration) G->I Vacuum Filtration H->I Vacuum Filtration G A 1. Dissolution Place crude solid in flask. Add minimal hot ethanol to dissolve. B 2. Water Addition Add hot water dropwise until solution becomes faintly cloudy (cloud point). A->B C 3. Re-clarification Add a few drops of hot ethanol to make the solution clear again. B->C D 4. Slow Cooling Remove from heat, cover, and allow to cool to room temperature undisturbed. C->D E 5. Ice Bath Cooling Place flask in an ice-water bathfor 15-20 minutes to maximize yield. D->E F 6. Vacuum Filtration Collect crystals on a Büchner funnel. E->F G 7. Cold Wash Wash crystals with a small amount of ice-cold ethanol/water mixture. F->G H 8. Drying Dry the purified crystals completely. G->H

Caption: Step-by-step recrystallization protocol.

  • Dissolution: Place the crude 3-Isopropyl-5-methoxybenzoic acid (e.g., 2.0 g) into a 50 mL Erlenmeyer flask. Heat a beaker of ethanol and a beaker of deionized water on a hot plate. Add the hot ethanol to the flask in small portions while swirling until the solid just dissolves. Causality: Using the minimum amount of the primary solvent is crucial for achieving a state of supersaturation upon cooling, which is necessary for crystallization. [6]

  • Approaching the Cloud Point: Once dissolved, add hot deionized water dropwise to the ethanol solution until you observe a faint, persistent cloudiness. This indicates the solution is saturated. Causality: Water acts as an anti-solvent, reducing the overall solubility of the organic acid. Reaching the cloud point at a high temperature ensures the solution is perfectly saturated.

  • Re-clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration at this stage into a second pre-heated Erlenmeyer flask. This must be done quickly to prevent the product from crystallizing prematurely on the filter paper. [7]

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the growth of large, well-formed crystals. A slow growth process is more selective and results in a purer final product, as impurities are more effectively excluded from the growing crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes. Causality: The solubility of the compound is further decreased at lower temperatures, maximizing the recovery of the crystalline product. [4]

  • Collection of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of the ice-cold ethanol/water mixture and apply a vacuum. Decant the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent mixture. This will remove the residual mother liquor containing the dissolved impurities. Causality: The wash solvent must be ice-cold to minimize redissolving the purified product crystals. [6]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them. Transfer the dried cake of crystals to a watch glass and allow them to air-dry completely. The purity can now be assessed.

Purity Assessment and Troubleshooting

Verification of Purity
  • Melting Point Analysis: The most common and immediate method for assessing purity. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impurities will cause the melting point to be depressed and the range to be broadened.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopy (NMR, IR): For rigorous confirmation, spectroscopic analysis can confirm the chemical structure and identify the presence of any remaining impurities.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was added; the solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystallization still fails, try scratching the inside of the flask with a glass rod or adding a seed crystal. [4][8]
"Oiling Out" The melting point of the compound is below the boiling point of the solvent. The compound is coming out of solution as a liquid instead of a solid. [8]Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
Low Recovery/Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with solvent that was not ice-cold.Optimize the amount of solvent in a small-scale trial first. Ensure the solution is thoroughly cooled in an ice bath. Always use ice-cold solvent for washing the final crystals. [6]
Colored Impurities Remain The impurity has similar solubility to the product.Consider adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored, polar impurities. Use sparingly, as it can also adsorb the product. [8]

References

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved February 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Retrieved February 19, 2026, from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved February 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 19, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved February 19, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 19, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • University of Massachusetts. (n.d.). Recrystallization - Part 2. Retrieved February 19, 2026, from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2021, April). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Retrieved February 19, 2026, from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2013, May 12). A review on impurity profile of pharmaceuticals. Retrieved February 19, 2026, from [Link]

Sources

Method

Quantitative Analysis of Benzoic Acid by High-Performance Liquid Chromatography (HPLC)

Application Note & Protocol Introduction Benzoic acid, a simple aromatic carboxylic acid, is widely utilized as a preservative in food, beverages, cosmetics, and pharmaceutical formulations due to its antimicrobial prope...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction

Benzoic acid, a simple aromatic carboxylic acid, is widely utilized as a preservative in food, beverages, cosmetics, and pharmaceutical formulations due to its antimicrobial properties.[1][2] Its concentration is strictly regulated by health authorities worldwide to ensure consumer safety. Therefore, a reliable and accurate analytical method for the quantification of benzoic acid is crucial for quality control and regulatory compliance.[1][3] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common and robust technique for this purpose, offering high sensitivity, specificity, and efficiency.[1][4]

This comprehensive guide provides a detailed, field-proven HPLC method for the analysis of benzoic acid. It delves into the causality behind experimental choices, offers step-by-step protocols for sample and standard preparation, and outlines the parameters for a self-validating system in accordance with ICH guidelines.[4][5][6]

Principle of the Method

This method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.[7][8] Benzoic acid, being a moderately polar compound, is retained on the C18 column. The mobile phase composition is optimized to achieve a suitable retention time and sharp peak shape for benzoic acid.

The key to the separation is the control of the mobile phase pH. Benzoic acid is a weak acid with a pKa of approximately 4.2. By maintaining the mobile phase pH below the pKa, the equilibrium is shifted towards the protonated, less polar form of benzoic acid. This increases its retention on the nonpolar stationary phase, leading to better separation from more polar matrix components. An acidic mobile phase, often containing phosphoric acid or an acetate buffer, is therefore crucial for this analysis.[9][10][11]

Detection is achieved using a UV detector, as the benzene ring in benzoic acid exhibits strong absorbance in the UV region. The absorption maxima for benzoic acid are at approximately 194 nm, 230 nm, and 274 nm.[12] A wavelength of around 230 nm or 235 nm is commonly selected to ensure high sensitivity and to minimize interference from other components in the sample matrix.[10][13][14]

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis of benzoic acid, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Extraction/Dilution) System_Equilibration System Equilibration Standard_Prep Standard Preparation (Stock & Working Solutions) Mobile_Phase_Prep Mobile Phase Preparation (Buffer & Organic Mixer) Mobile_Phase_Prep->System_Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Standard_Injection Standard Injections (Calibration Curve) Blank_Injection->Standard_Injection Sample_Injection Sample Injections Standard_Injection->Sample_Injection Peak_Integration Peak Integration Sample_Injection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Benzoic Acid Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Logical workflow for the HPLC analysis of benzoic acid.

Materials and Reagents

  • Benzoic Acid Reference Standard: USP or equivalent, with a certificate of analysis.[15]

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.[9]

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid: ACS grade or higher.[10]

  • Ammonium Acetate: HPLC grade.[9]

  • Acetic Acid: Glacial, ACS grade or higher.[16]

  • Syringe Filters: 0.45 µm, compatible with the sample solvent.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.[17]

ParameterRecommended ConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for benzoic acid.[10]
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric AcidThe acidic pH ensures benzoic acid is in its protonated form for optimal retention.[10] An alternative is Methanol:Acetate Buffer (pH 4.4) (35:65, v/v).[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[8][9]
Column Temperature 25 °CMaintains consistent retention times.[10]
Detection Wavelength 230 nmA common wavelength for benzoic acid detection, offering high sensitivity.[10][13][18]
Injection Volume 10 - 20 µLA typical injection volume for standard HPLC analysis.[8][9]
Run Time ~15 minutesSufficient to elute benzoic acid and any potential late-eluting compounds.[10]

Protocols

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile:Water with 0.1% Phosphoric Acid)

  • Measure 700 mL of HPLC grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.

  • Add 300 mL of HPLC grade acetonitrile to the bottle.

  • Cap the bottle and sonicate for 10-15 minutes to degas the solution.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of benzoic acid reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of methanol.

  • Once fully dissolved, dilute to the mark with methanol and mix thoroughly. This stock solution is stable for several weeks when stored at 4°C.[17]

Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

Liquid Samples (e.g., Beverages, Juices)

  • Degas the sample by sonicating for 10-15 minutes.[17]

  • If necessary, dilute the sample with the mobile phase to bring the benzoic acid concentration into the calibration range.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[17]

Solid/Semi-solid Samples (e.g., Food Products, Creams)

  • Accurately weigh approximately 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 20 mL of methanol) and vortex for 2 minutes to ensure thorough mixing.[17]

  • Sonicate the mixture for 15 minutes to facilitate the extraction of benzoic acid.[17]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[17]

  • Carefully collect the supernatant.

  • If necessary, dilute the supernatant with the mobile phase to an appropriate concentration.

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[17]

Method Validation

To ensure the reliability and accuracy of the results, the HPLC method must be validated according to ICH Q2(R2) guidelines.[5][19] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This can be demonstrated by analyzing a blank sample matrix and a spiked sample to ensure no interfering peaks are present at the retention time of benzoic acid.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][11] A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6] This is often determined by performing recovery studies on a spiked sample matrix at different concentration levels. Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This is typically expressed as the relative standard deviation (%RSD) for a series of measurements.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11][20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19][21] This provides an indication of its reliability during normal usage.

Data Analysis and Quantification

  • System Suitability: Before starting the analysis, inject a standard solution multiple times to ensure the HPLC system is performing adequately. Key parameters to check include retention time repeatability, peak area precision, tailing factor, and theoretical plates.

  • Calibration Curve: Inject the series of working standard solutions and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of benzoic acid. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample solutions and record the peak areas of the benzoic acid peak.

  • Quantification: Calculate the concentration of benzoic acid in the samples using the linear regression equation obtained from the calibration curve.

Conclusion

This application note provides a comprehensive and robust HPLC method for the quantitative analysis of benzoic acid in various sample matrices. The detailed protocols and explanation of the underlying principles are designed to enable researchers, scientists, and drug development professionals to implement this method effectively in their laboratories. Adherence to the described method validation procedures will ensure the generation of accurate, reliable, and defensible data for quality control and regulatory purposes.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • BAuA. (2024, December 23). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]

  • FSIS.USDA.gov. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • ResearchGate. (2023, December 14). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • ΕΚΠΑ. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Retrieved from [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. (n.d.). Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • YouTube. (2021, May 30). Determination of Sodium Benzoate (Benzoic Acid) Using HPLC_Sample Preparation (Part-1). Retrieved from [Link]

  • Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • EU Science Hub. (2024, January 30). FAD-2010-0029 — Benzoic acid. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Retrieved from [Link]

  • European Union. (2017, April 28). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • SIELC Technologies. (2003, September 24). Benzoic Acid. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_m8130, USP Monographs: Benzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Benzoic & Sorbic Acid | PDF. Retrieved from [Link]

  • Analytics-Shop. (n.d.). 141014.1211 - Benzoic Acid (USP, BP, Ph. Eur.) pure, pharma grade. Retrieved from [Link]

  • USP-NF Benzoic Acid 2025. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-Isopropyl-5-methoxybenzoic Acid in Agrochemical Synthesis

Introduction 3-Isopropyl-5-methoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Isopropyl-5-methoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a lipophilic isopropyl group and an electron-donating methoxy group, provides a scaffold that can be elaborated to design molecules with desirable biological activities and physicochemical properties for agricultural applications. The carboxylic acid moiety serves as a convenient handle for a variety of chemical transformations, including esterification, amidation, and conversion to various heterocyclic systems. This guide provides detailed application notes and synthetic protocols for researchers and scientists in the agrochemical industry, focusing on the strategic use of 3-isopropyl-5-methoxybenzoic acid to generate potential new insecticides, herbicides, and fungicides. The protocols are designed to be self-validating, with explanations of the chemical principles behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategies.

Section 1: Synthesis of Novel Pyrethroid-like Insecticides

Rationale and Mechanistic Insights

Synthetic pyrethroids are a major class of insecticides that act as potent neurotoxins in insects.[1][2] They are esters of a carboxylic acid (most famously, chrysanthemic acid) and an alcohol.[3] The alcohol component is crucial for the molecule's overall efficacy and properties. While traditional pyrethroids often utilize alcohols like 3-phenoxybenzyl alcohol, there is considerable interest in developing new alcohol moieties to overcome insect resistance and fine-tune the insecticidal spectrum.[1]

Here, we propose a synthetic strategy to utilize 3-isopropyl-5-methoxybenzoic acid as a precursor to a novel alcohol, which can then be esterified with a suitable acid (e.g., chrysanthemic acid chloride or a derivative) to yield a new class of pyrethroid-like insecticides. The presence of the isopropyl and methoxy groups on the benzyl alcohol core is anticipated to enhance the lipophilicity and metabolic stability of the resulting insecticide, potentially leading to improved efficacy and residual activity.

Experimental Workflow for Pyrethroid-like Insecticide Synthesis

G A 3-Isopropyl-5-methoxybenzoic acid B Reduction to Alcohol (e.g., with LiAlH4 or BH3-THF) A->B Step 1 C (3-Isopropyl-5-methoxyphenyl)methanol B->C D Esterification (with Chrysanthemic acid chloride) C->D Step 2 E Novel Pyrethroid-like Insecticide D->E

Caption: Synthetic pathway for a novel pyrethroid-like insecticide.

Protocol 1: Synthesis of (3-Isopropyl-5-methoxyphenyl)methanol

This protocol details the reduction of the carboxylic acid to the corresponding benzyl alcohol, the key intermediate for esterification.

Materials:

  • 3-Isopropyl-5-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Benzoic Acid: Dissolve 3-isopropyl-5-methoxybenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: The dropwise addition controls the exothermic reaction between the hydride and the carboxylic acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water. Caution: Quenching of LiAlH₄ is highly exothermic and generates hydrogen gas.

  • Workup: Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-isopropyl-5-methoxyphenyl)methanol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Esterification to Form the Pyrethroid-like Insecticide

Materials:

  • (3-Isopropyl-5-methoxyphenyl)methanol (from Protocol 1)

  • Chrysanthemic acid chloride (or a suitable pyrethroid acid chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve (3-isopropyl-5-methoxyphenyl)methanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C.

  • Addition of Acid Chloride: Add chrysanthemic acid chloride (1.1 equivalents) dropwise to the solution. Rationale: Triethylamine acts as a base to neutralize the HCl generated during the esterification.

  • Reaction: Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.

  • Workup and Extraction: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel to obtain the final pyrethroid-like insecticide.

Section 2: Development of Novel Herbicides and Fungicides via Amide and Ester Derivatives

Rationale and Mechanistic Insights

Many commercial herbicides and fungicides are amide or ester derivatives of aromatic carboxylic acids.[4] The specific substituents on the aromatic ring and on the amide nitrogen or ester oxygen are critical for determining the biological activity and selectivity. The 3-isopropyl-5-methoxybenzoic acid scaffold can be used to generate libraries of novel amides and esters for screening. The isopropyl group can enhance membrane permeability, while the methoxy group can influence electronic properties and metabolic stability.

Proposed Bioactive Amide and Ester Derivatives

Derivative TypeGeneral StructurePotential TargetRationale
Anilide 3-isopropyl-5-methoxy-N-phenylbenzamideHerbicides (e.g., Photosystem II inhibitors)The anilide moiety is a common feature in many herbicides.
Phenoxy Ester Phenyl 3-isopropyl-5-methoxybenzoateFungicidesPhenoxy esters can exhibit antifungal properties.
Heterocyclic Amide N-(thiazol-2-yl)-3-isopropyl-5-methoxybenzamideFungicides/HerbicidesIncorporation of a heterocyclic ring can enhance biological activity.

Experimental Workflow for Amide/Ester Synthesis

G A 3-Isopropyl-5-methoxybenzoic acid B Activation of Carboxylic Acid (e.g., to Acid Chloride with SOCl2) A->B Step 1 C 3-Isopropyl-5-methoxybenzoyl chloride B->C D Amidation with R-NH2 C->D Step 2a E Esterification with R-OH C->E Step 2b F Novel Amide Derivative D->F G Novel Ester Derivative E->G G A 3-Isopropyl-5-methoxybenzoic acid B Esterification (MeOH, H2SO4) A->B Step 1 C Methyl 3-isopropyl-5-methoxybenzoate B->C D Hydrazinolysis (Hydrazine hydrate) C->D Step 2 E 3-Isopropyl-5-methoxybenzohydrazide D->E F Cyclization (e.g., with CS2, then I2) E->F Step 3 G Substituted 1,3,4-Oxadiazole F->G

Caption: Synthetic route to 1,3,4-oxadiazole derivatives.

Protocol 4: Synthesis of 3-Isopropyl-5-methoxybenzohydrazide

Materials:

  • 3-Isopropyl-5-methoxybenzoic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, catalytic)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • Esterification: Dissolve 3-isopropyl-5-methoxybenzoic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄ and concentrate to give the methyl ester.

  • Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add an excess of hydrazine hydrate (5-10 equivalents). Heat the mixture at reflux for 12-24 hours.

  • Isolation: Cool the reaction mixture. The product, 3-isopropyl-5-methoxybenzohydrazide, will often precipitate. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

The resulting benzohydrazide can then be used in a variety of cyclization reactions to form oxadiazoles, triazoles, and other heterocyclic systems, which can be screened for fungicidal and other agrochemical activities.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis.
  • Ohno, N. (2010). Discovery and development of pyrethroid insecticides. Pest Management Science, 66(5), 486-492. Available at: [Link]

  • Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Available at: [Link]

  • Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. Published online ahead of print. Available at: [Link]

  • El-Gendy, A. A., & El-Tamany, E. S. H. (2021). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Plants, 10(8), 1698. Available at: [Link]

  • U.S. Patent No. 9,487,471B1. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions.
  • Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(1), 55-77. Available at: [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chinese Patent No. CN110540496A. (2019). A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115193. Available at: [Link]

  • Fernandes, M., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(22), 14468. Available at: [Link]

  • Yamane, T., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics, 48(1), 31-43. Available at: [Link]

  • Jayachandran, E., & Kumar, R. S. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(19), 239-245.
  • BenchChem. (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.

Sources

Method

Application Notes and Protocols for the Nitration of Substituted Benzoic Acids

Introduction The nitration of substituted benzoic acids is a cornerstone of electrophilic aromatic substitution in organic synthesis, pivotal for the creation of intermediates in pharmaceuticals, dyes, and performance ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nitration of substituted benzoic acids is a cornerstone of electrophilic aromatic substitution in organic synthesis, pivotal for the creation of intermediates in pharmaceuticals, dyes, and performance materials. The introduction of a nitro (-NO₂) group onto the benzene ring is governed by the electronic nature and position of the existing substituents, primarily the deactivating, meta-directing carboxylic acid group.[1][2] This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and detailed protocols for the successful nitration of various substituted benzoic acids, tailored for researchers, scientists, and professionals in drug development.

Mechanistic Overview: Electrophilic Aromatic Substitution

The nitration of benzoic acid follows an electrophilic aromatic substitution (EAS) mechanism.[3] The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[2]

Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[4]

The electron-rich π system of the benzoic acid ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][5] A weak base, such as water or the bisulfate ion, subsequently deprotonates the arenium ion, restoring aromaticity and yielding the nitrobenzoic acid product.[2]

The Influence of Substituents

The substituents on the benzoic acid ring profoundly influence both the rate of reaction and the regioselectivity of nitration.[6][7][8]

  • Activating Groups (Ortho, Para-Directing): Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), and alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[6][8] These groups direct the incoming nitro group to the ortho and para positions. It is crucial to note that strongly activating groups like -NH₂ are susceptible to oxidation by nitric acid, often necessitating a protection step (e.g., acetylation) prior to nitration.[9]

  • Deactivating Groups (Meta-Directing): Electron-withdrawing groups (EWGs) like the carboxylic acid (-COOH) and nitro (-NO₂) groups decrease the electron density of the ring, making it less reactive.[1][2][8] These groups direct the incoming electrophile to the meta position. The carboxylic acid group deactivates the ring through both inductive and resonance effects, making the ortho and para positions electron-deficient and favoring attack at the meta position.[1]

Strategic Selection of Reaction Conditions

The choice of nitrating agent, temperature, and reaction time are critical for achieving high yields and selectivity. The following diagram outlines a decision-making process based on the nature of the substituents on the benzoic acid ring.

G cluster_0 Condition Selection Workflow cluster_1 Substituent Classification cluster_2 Recommended Reaction Conditions start Substituted Benzoic Acid substituent_type Identify Substituent Type (in addition to -COOH) start->substituent_type edg Electron-Donating Group (e.g., -OH, -OR, -Alkyl) substituent_type->edg Activating ewg Additional Electron- Withdrawing Group (e.g., -NO₂, -CN) substituent_type->ewg Deactivating no_additional No Additional Substituents substituent_type->no_additional conditions_edg Milder Conditions: - Lower Temperature (e.g., <15°C) - Consider protection for strong EDGs - Potentially dilute acids edg->conditions_edg conditions_ewg Forcing Conditions: - Harsher nitrating agent (e.g., fuming HNO₃/H₂SO₄) - Higher Temperature (e.g., >30°C to reflux) - Longer reaction time ewg->conditions_ewg conditions_standard Standard Conditions: - Conc. HNO₃/H₂SO₄ - Temperature: 0-30°C no_additional->conditions_standard

Caption: Decision workflow for selecting nitration conditions.

Summary of Reaction Parameters
ParameterCondition for Benzoic Acid (Deactivated)Condition for EDG-Substituted Benzoic AcidCondition for EWG-Substituted Benzoic AcidRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Conc. H₂SO₄ (or more dilute)Fuming HNO₃ / Conc. H₂SO₄ or OleumThe reactivity of the ring dictates the required strength of the electrophile. Highly deactivated rings require stronger nitrating agents.[10][11]
Temperature 0°C to 30°C< 15°CElevated temperatures (e.g., >30°C to reflux)Controls the reaction rate and prevents over-nitration (di- or tri-nitration), especially for activated rings.[12][13]
Reaction Time Several hoursTypically shorterOften longerLess reactive substrates require more time to achieve complete conversion.
Safety HighHighExtremeAll nitrations are highly exothermic and involve corrosive, toxic materials.[14][15][16] Strict safety protocols are mandatory.

Experimental Protocols

Safety First: All nitration reactions are highly exothermic and involve the use of concentrated, corrosive acids.[14][15] These procedures must be performed in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is essential.[14][16] Emergency eyewash stations and safety showers must be readily accessible.[14][16]

General Experimental Workflow

G prep 1. Prepare Nitrating Mixture (Cool in ice bath) add 3. Slowly Add Nitrating Mixture to Benzoic Acid Solution (Maintain low temperature) prep->add react 2. Dissolve Substituted Benzoic Acid in Conc. H₂SO₄ (Cool in ice bath) react->add monitor 4. Monitor Reaction (Stir at controlled temperature) add->monitor quench 5. Quench Reaction (Pour onto ice-water slurry) monitor->quench isolate 6. Isolate Crude Product (Vacuum filtration) quench->isolate wash 7. Wash Product (Cold water until neutral pH) isolate->wash dry 8. Dry Product wash->dry purify 9. Purify (Recrystallization) dry->purify

Caption: General workflow for the nitration of substituted benzoic acids.

Protocol 1: Nitration of Benzoic Acid to m-Nitrobenzoic Acid

This protocol demonstrates the nitration of a simple, deactivated aromatic ring.[3]

Materials:

  • Benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed ice and deionized water

Procedure:

  • In a flask, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice-water bath.[13]

  • In a separate beaker, dissolve 10 g of benzoic acid in 20 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath to below 5°C.[13]

  • Slowly, and with constant stirring, add the cold nitrating mixture dropwise to the benzoic acid solution. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 15°C.[13] Exceeding this temperature can lead to the formation of dinitro derivatives and increased amounts of the ortho isomer.[13]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes.

  • Slowly pour the reaction mixture over a slurry of approximately 200 g of crushed ice and 200 mL of water with vigorous stirring.[13][17]

  • Collect the precipitated solid, crude m-nitrobenzoic acid, by vacuum filtration using a Büchner funnel.[17]

  • Wash the solid product with several portions of cold water until the filtrate is neutral to pH paper.[17]

  • The crude product can be purified by recrystallization from a minimal amount of hot water or aqueous ethanol.

Protocol 2: Nitration of 2-Aminobenzoic Acid (via Protection)

Direct nitration of 2-aminobenzoic acid is problematic due to the strong activating and oxidizable amino group.[9] A three-step process involving protection, nitration, and deprotection is recommended for a cleaner reaction and higher yield.[9]

Step 1: Protection (Acetylation) of the Amino Group

  • Dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid in a round-bottom flask.[9]

  • Slowly add 1.2 equivalents of acetic anhydride.

  • Heat the mixture to reflux for approximately 1 hour.[9]

  • Cool the mixture and pour it into 250 mL of ice-cold water to precipitate the 2-acetamidobenzoic acid.[9]

  • Filter, wash with cold water, and dry the product.

Step 2: Nitration of 2-Acetamidobenzoic Acid

  • Carefully add 9.0 g of the dried 2-acetamidobenzoic acid in small portions to 20 mL of concentrated sulfuric acid cooled in an ice-salt bath to below 0°C.[9]

  • Separately, prepare a nitrating mixture of 3.0 mL of concentrated nitric acid and 6.0 mL of concentrated sulfuric acid, pre-cooled to 0°C.

  • Slowly add the nitrating mixture to the solution of the acetylated compound, ensuring the temperature does not exceed 10°C.[9]

  • Stir the mixture for 2 hours at a temperature below 10°C.[9]

  • Pour the reaction mixture onto crushed ice. The product, primarily 2-acetamido-5-nitrobenzoic acid, will precipitate.

  • Filter, wash thoroughly with ice-cold water, and use the moist solid in the next step.

Step 3: Deprotection (Hydrolysis) of the Nitro-intermediate

  • Transfer the crude 2-acetamido-5-nitrobenzoic acid to a flask containing a 10% aqueous sodium hydroxide solution.[9]

  • Heat the mixture to reflux for 1.5-2 hours, or until the solid dissolves completely.[9]

  • Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 3-4.[9]

  • The final product, 2-amino-5-nitrobenzoic acid, will precipitate. Collect it by vacuum filtration, wash with cold water, and dry.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Insufficiently strong nitrating agent; Reaction temperature too low; Incomplete reaction.Use a stronger nitrating agent (e.g., oleum); Increase reaction temperature or time cautiously; Monitor reaction completion via TLC.
Formation of Dark Tars or Byproducts Reaction temperature too high; Substrate oxidation (especially with activating groups); Over-nitration.Maintain strict temperature control with efficient cooling[13]; Protect sensitive functional groups (e.g., -NH₂)[9]; Use stoichiometric amounts of nitrating agent.
Product Does Not Precipitate Upon Quenching Product is soluble in the acidic aqueous mixture or is an oil.Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM).[17]
Incorrect Isomer Distribution Incorrect temperature control; Steric hindrance or unexpected electronic effects.For benzoic acid, keep the temperature low to favor the meta product[13]; Characterize the product mixture carefully (e.g., by NMR) and optimize conditions.

References

  • Nitration Of Benzoic Acid. (n.d.). lp5.geronimo.com.br. Retrieved February 19, 2026, from [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved February 19, 2026, from [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia. Retrieved February 19, 2026, from [Link]

  • EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. (n.d.). Course Hero. Retrieved February 19, 2026, from [Link]

  • What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? (2021, December 20). Quora. Retrieved February 19, 2026, from [Link]

  • A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. (n.d.). Allen. Retrieved February 19, 2026, from [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents.
  • Nitration of Benzoic Acid 2017. (n.d.). Truman ChemLab. Retrieved February 19, 2026, from [Link]

  • Nitration of benzoic acid. (2021, February 18). YouTube. Retrieved February 19, 2026, from [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved February 19, 2026, from [Link]

  • NITRATION. (n.d.). e-Krishi Shiksha. Retrieved February 19, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

  • 8.6 Substituent Effects in Electrophilic Substitutions. (n.d.). The Pennsylvania State University. Retrieved February 19, 2026, from [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • 14.3. Substituent Effects. (n.d.). Lumen Learning. Retrieved February 19, 2026, from [Link]

  • What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? (2013, November 4). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Nitration of benzoic acid esters. (n.d.). Google Patents.
  • nitration electrophilic substitution mechanism. (n.d.). Doc Brown's Chemistry. Retrieved February 19, 2026, from [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Stability of 3-Isopropyl-5-methoxybenzoic acid in Solution

Welcome to the technical support guide for 3-Isopropyl-5-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Isopropyl-5-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity and reproducibility of your experiments.

Overview and Physicochemical Properties

3-Isopropyl-5-methoxybenzoic acid is a substituted aromatic carboxylic acid. Like many benzoic acid derivatives, its utility in research and development is contingent upon its stability under various experimental conditions. Degradation can lead to a loss of potency, the formation of unknown impurities, and compromised data quality. Understanding the molecule's inherent sensitivities to factors like pH, temperature, light, and solvent choice is the first step toward mitigating these risks.

Table 1: Key Physicochemical Properties of 3-Isopropyl-5-methoxybenzoic acid and Related Compounds

PropertyValue / InformationSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Assumed to be a solid at room temperature.N/A
pKa (Predicted) ~4.0 - 4.5Based on benzoic acid (pKa ~4.2)[2]
Solubility Low solubility in water, which is highly pH-dependent.[3][4] Soluble in many organic solvents.[5]
UV Absorbance Expected to absorb UV light due to the aromatic ring.[6]

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the most common questions regarding the stability of 3-Isopropyl-5-methoxybenzoic acid in solution.

Q1: What is the most likely degradation pathway for this compound under thermal stress?

A: The primary thermal degradation pathway for benzoic acid and its derivatives is decarboxylation.[7] At elevated temperatures, the carboxylic acid group is eliminated as carbon dioxide (CO₂), leading to the formation of the corresponding aromatic hydrocarbon. For 3-Isopropyl-5-methoxybenzoic acid, the expected principal degradation product would be 1-isopropyl-3-methoxybenzene. Significant decomposition for similar methoxybenzoic acids is anticipated to begin at temperatures above 200°C.[7]

Q2: How does the pH of my aqueous solution affect the stability and solubility of 3-Isopropyl-5-methoxybenzoic acid?

A: The pH of the solution is one of the most critical factors governing both the solubility and stability of this compound.

  • Solubility: The carboxylic acid moiety has a pKa around 4.2.[2]

    • At a pH below the pKa (e.g., pH < 3) , the compound will be predominantly in its protonated, neutral form (R-COOH). This form is significantly less soluble in water and may precipitate out of solution.[2][8]

    • At a pH above the pKa (e.g., pH > 6) , the compound will be in its deprotonated, anionic form (R-COO⁻). This benzoate salt is much more soluble in aqueous media.[2][3]

  • Stability: While high pH increases solubility, extremely alkaline conditions (e.g., pH > 9) can sometimes accelerate hydrolytic degradation of other functional groups or promote oxidative degradation, though the primary structure of this specific molecule is relatively robust.[9] For analytical purposes, maintaining a consistent pH with a buffer, typically 1-2 units away from the pKa, is crucial for reproducible retention times in reversed-phase chromatography.[8]

Q3: Is 3-Isopropyl-5-methoxybenzoic acid sensitive to light, and what precautions should I take?

A: Yes, aromatic carboxylic acids can be susceptible to photolytic degradation.[10][11] Exposure to UV light can induce the formation of radicals, leading to a variety of degradation products, including potential dimers or photo-oxidation products.[12][13] To ensure the integrity of your solutions, especially for quantitative analysis or long-term storage, it is imperative to:

  • Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Minimize exposure to direct sunlight or harsh laboratory lighting during experiments.

Q4: I'm observing a gradual decrease in the concentration of my compound in a buffered solution at room temperature. What could be the cause?

A: If you've ruled out evaporation, this suggests a slow degradation process. Potential causes include:

  • Microbial Degradation: If your buffer is not sterile, microorganisms can metabolize benzoic acid derivatives over time.[14][15]

  • Oxidation: Dissolved oxygen or trace metal ions in your solvent can catalyze slow oxidation of the aromatic ring or the isopropyl group.

  • Incompatibility: The compound may be reacting with an excipient or another component in your solution matrix.[16][17] It is always recommended to perform compatibility studies with formulation excipients.

Q5: What are the recommended solvents for preparing a stable stock solution?

A: For long-term stability, preparing a concentrated stock solution in a non-aqueous, aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) is recommended. These solvents minimize the risk of hydrolysis. The stock solution can then be diluted into the appropriate aqueous buffer or mobile phase for final experiments. When preparing aqueous solutions, always use a buffer to control the pH and enhance solubility.[4]

Troubleshooting Guide for Common Stability Issues

When experimental results are inconsistent, a systematic approach to troubleshooting is essential. This guide helps diagnose common problems related to the stability of 3-Isopropyl-5-methoxybenzoic acid.

Problem: Unexpected Peaks Appearing in HPLC/LC-MS Chromatogram

This is a classic sign of degradation or contamination. Use the following workflow to identify the source.

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Experimental Protocols for Stability Assessment

To proactively understand the stability profile of 3-Isopropyl-5-methoxybenzoic acid, a forced degradation study is essential. This process deliberately stresses the compound to generate potential degradation products and is a cornerstone of developing a stability-indicating analytical method.[9][18]

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions. A target degradation of 5-20% is generally recommended.[9]

Materials:

  • 3-Isopropyl-5-methoxybenzoic acid

  • Class A Volumetric Glassware

  • HPLC or UPLC system with UV/PDA detector

  • pH meter

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade), Water (HPLC grade)

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 2 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 105°C oven for 24 hours.

    • Dissolve the stressed solid in solvent to prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the solution alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating HPLC-UV Method

Objective: To separate the parent 3-Isopropyl-5-methoxybenzoic acid from its potential degradation products.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure the carboxylic acid is protonated for better retention.[8][19]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to initial conditions.A gradient is necessary to elute both the polar degradants and the more non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume.
Detection UV at 230 nmWavelength where the benzene ring is expected to have strong absorbance.

Predicted Degradation Pathways and Data Interpretation

Based on the known chemistry of benzoic acids, we can predict the primary degradation pathways for 3-Isopropyl-5-methoxybenzoic acid.

G cluster_hydrolysis Hydrolysis (Minor Pathway) cluster_thermal Thermal Stress (Heat) cluster_photo Photolytic Stress (UV Light) cluster_oxidative Oxidative Stress (e.g., H₂O₂) Parent 3-Isopropyl-5-methoxybenzoic acid Hydrolysis_Product Generally stable to hydrolysis. Cleavage of methoxy ether is possible under extreme conditions. Parent->Hydrolysis_Product Extreme pH/Heat Thermal_Product 1-Isopropyl-3-methoxybenzene + CO₂ Parent->Thermal_Product Decarboxylation Photo_Product Radical Intermediates -> Dimers, Photo-oxidation products Parent->Photo_Product Radical Formation Oxidative_Product Ring Hydroxylation or Side-Chain Oxidation Products Parent->Oxidative_Product Oxidation

Caption: Predicted degradation pathways of 3-Isopropyl-5-methoxybenzoic acid.

References

  • Benchchem. (n.d.). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. Retrieved from Benchchem website.[7]

  • Cataldo, F., et al. (n.d.). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. PMC.[20]

  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility.[2]

  • Navea, J. G., et al. (2023, June 5). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid.[6]

  • Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?.[3]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.[8]

  • International Journal of Scientific and Research Publications. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.[4]

  • ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study.[21]

  • (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media.[12]

  • PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water.[22]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester.[1]

  • (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.[23]

  • (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.[18]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[9]

  • ACS Publications. (n.d.). Intramolecular photolytic interactions of aromatic carboxylic acids in solution. The Journal of Physical Chemistry.[10]

  • ACS Publications. (n.d.). Photochemistry of carboxylic acid derivatives. Chemical Reviews.[11]

  • CONICET. (2024, March 7). Analytical Methods.

  • PMC. (n.d.). Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis.[13]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.[24]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.[25]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.[19]

  • PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid.[26]

  • csbsju. (n.d.). A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry.[27]

  • Cheméo. (n.d.). 4-Methoxybenzoic acid, isopropyl ester.[28]

  • (n.d.). 4-Isopropylbenzoic acid - Product Data Sheet.[29]

  • ACS Publications. (n.d.). The thermal decomposition of hydroxy- and methoxy-substituted anisoles. Journal of the American Chemical Society.[30]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid.[5]

  • ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid.[31]

  • NIST WebBook. (n.d.). 4-Methoxybenzoic acid, isopropyl ester.[32]

  • (n.d.). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol.[33]

  • PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid.[34]

  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).[35]

  • PLOS. (2012, November 30). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp.[14]

  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.[16]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....[15]

  • ijbpas. (2025, April 1). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system.[17]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Degradation Products of Reserpic Acid and Their Significance.[36]

  • (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.[37]

  • (n.d.). Analytical Method for Benthiavalicarb-isopropyl (Agricultural Products).[38]

  • MDPI. (2018, September 11). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review.[39]

  • Selleck Chemicals. (n.d.). 3-Methoxybenzoic acid.[40]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Recrystallization of Benzoic Acid Derivatives

Welcome to the Technical Support Center for optimizing the recrystallization of benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the recrystallization of benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these compounds. By understanding the underlying principles of solvent selection and recrystallization techniques, you can significantly improve the purity, yield, and crystal quality of your products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for benzoic acid derivatives?

An ideal solvent for recrystallizing benzoic acid derivatives should meet several key criteria[1][2]:

  • Differential Solubility: The compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at low temperatures[1][3][4]. This temperature-dependent solubility is the fundamental principle that drives recrystallization[1][3].

  • No Chemical Reactivity: The solvent must be chemically inert towards the benzoic acid derivative to prevent any unwanted reactions[1].

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization)[1].

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process[4].

  • Safety and Cost: The solvent should be non-toxic, or have low toxicity, and be reasonably priced for practical laboratory use[1].

Q2: Why is water a commonly used solvent for recrystallizing benzoic acid?

Water is a popular choice for recrystallizing benzoic acid due to its significant difference in solubility at high and low temperatures. For instance, the solubility of benzoic acid in water is 1.7 g/L at 0°C but increases to 56.31 g/L at 100°C[5]. This large differential allows for high recovery of the purified compound upon cooling[6]. Additionally, water is non-toxic, inexpensive, and will not react with benzoic acid[7]. The presence of the carboxyl group on the benzene ring allows for some solubility in water, particularly at higher temperatures where water molecules have more kinetic energy to interact with the benzoic acid molecules[8].

Q3: When should I consider using a mixed solvent system?

A mixed solvent system, also known as a solvent-antisolvent recrystallization, is beneficial when no single solvent meets all the ideal criteria. This technique is particularly useful for compounds that are either too soluble or too insoluble in common solvents[9]. The process involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the antisolvent) in which the compound is insoluble, to induce crystallization[10][11]. The two solvents must be miscible with each other[11][12].

Q4: How do I select an appropriate mixed solvent pair for my benzoic acid derivative?

To select a suitable mixed solvent pair, you need one solvent in which your compound is readily soluble and another in which it is poorly soluble[9]. These two solvents must be miscible[11][12]. A common approach is to dissolve the benzoic acid derivative in a minimum amount of a hot "good" solvent. Then, the "poor" solvent is added dropwise until the solution becomes turbid, indicating the onset of precipitation. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly[10][11].

Q5: How can I assess the purity of my recrystallized benzoic acid derivative?

Two common methods to ascertain the purity of your recrystallized product are:

  • Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range that is close to the literature value[13]. Impurities tend to broaden and depress the melting point range[14].

  • Thin Layer Chromatography (TLC): TLC can be used to compare the recrystallized sample against the crude material and a known standard. A pure compound should ideally show a single spot on the TLC plate[13].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of benzoic acid derivatives.

Issue 1: No crystals form upon cooling.

Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure, resulting in a solution that is not supersaturated upon cooling[15][16].

  • Solution: Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent[15][17]. Once the volume is reduced, allow the solution to cool again.

Possible Cause 2: The solution is supersaturated but requires nucleation. Sometimes, crystal growth needs a starting point to initiate.

  • Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for nucleation[15][18].

  • Solution 2: Seeding. If available, add a single, pure "seed" crystal of the compound to the solution. This will act as a template for further crystal growth[15][16].

Issue 2: The compound "oils out" instead of forming crystals.

Possible Cause: The boiling point of the solvent is higher than the melting point of the benzoic acid derivative. The compound dissolves in the hot solvent but then melts and separates as a liquid upon cooling[15][19].

  • Solution 1: Adjust the Solvent System. Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble (an antisolvent) to lower the overall solubility. Alternatively, select a new solvent with a lower boiling point[15][19].

  • Solution 2: Slower Cooling. Allow the solution to cool at a much slower rate. This can be achieved by leaving the flask on a cooling hot plate or insulating it to slow heat loss[15].

Issue 3: Crystals form in the funnel during hot filtration.

Possible Cause: The solution cools too quickly in the funnel, causing premature crystallization. [20][21]

  • Solution 1: Pre-heat the filtration apparatus. Warm the funnel and receiving flask with hot solvent before filtration to minimize the temperature drop[19]. Using a stemless funnel can also help prevent clogging[20].

  • Solution 2: Use a slight excess of hot solvent. Dissolving the compound in a slightly larger volume of hot solvent can help keep it in solution during the filtration step. The excess solvent can be evaporated after filtration is complete[19][20].

Issue 4: The recrystallized product has a low yield.

Possible Cause 1: Too much solvent was used. A significant portion of the product may remain dissolved in the mother liquor[17].

  • Solution: Before discarding the mother liquor, test for remaining product by evaporating a small sample. If a significant residue remains, you can attempt a "second crop" crystallization by concentrating the mother liquor and re-cooling[14][17].

Possible Cause 2: Premature crystallization during hot filtration. As discussed in Issue 3, product can be lost if it crystallizes in the filter paper.

  • Solution: Ensure the filtration apparatus is pre-heated and consider using a slight excess of hot solvent[19][20].

Possible Cause 3: Incomplete crystallization. The solution may not have been cooled sufficiently to maximize crystal formation.

  • Solution: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound and induce more complete crystallization[22].

Issue 5: The recrystallized product is still impure.

Possible Cause 1: The cooling process was too rapid. Fast cooling can trap impurities within the growing crystal lattice[17][22].

  • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath[16][22].

Possible Cause 2: The chosen solvent did not effectively separate the compound from the impurities.

  • Solution: Re-evaluate your solvent choice. Conduct small-scale solubility tests with different solvents or mixed solvent systems to find one that better differentiates between your desired compound and the impurities[19][23].

Data Presentation & Protocols

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures
SolventSolubility at 0°C (g/L)Solubility at 100°C (g/L)
Water1.756.31

Data compiled from various sources.[5]

Experimental Protocol: Single-Solvent Recrystallization of Benzoic Acid
  • Dissolution: Place the crude benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip. Heat the mixture to a gentle boil while stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained[1][20][24].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask[20][24].

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation[16][22].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor[16][20].

  • Drying: Dry the purified crystals in a drying oven or under a vacuum to remove any residual solvent[25].

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude benzoic acid derivative in the minimum amount of the hot "good" solvent in an Erlenmeyer flask[10][11].

  • Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise until the solution becomes faintly cloudy[10][11].

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again[10][11].

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath[11].

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Visualizations

Workflow for Single-Solvent Selection

SingleSolventSelection start Start: Crude Benzoic Acid Derivative test_solubility Test Solubility in Various Solvents start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes dissolves_hot->unsuitable No suitable_solvent Suitable Solvent Found crystals_on_cooling->suitable_solvent Yes crystals_on_cooling->unsuitable No unsuitable->test_solubility Try another solvent try_mixed Consider Mixed-Solvent System unsuitable->try_mixed

Caption: Decision tree for selecting a suitable single solvent.

Troubleshooting Logic for No Crystal Formation

NoCrystalTroubleshooting start Problem: No Crystals Formed check_solvent Was too much solvent used? start->check_solvent reduce_volume Action: Reduce Solvent Volume (Evaporate) check_solvent->reduce_volume Yes induce_nucleation Action: Induce Nucleation check_solvent->induce_nucleation No reassess Re-cool and observe reduce_volume->reassess scratch Scratch inner surface of flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed scratch->reassess seed->reassess

Caption: Troubleshooting steps when no crystals are forming.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Wikipedia. (2024, February 14). Benzoic acid. [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Al-Mokaram, A. A. M., Jamil, D. M. A., & Al-Hag, M. A. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Pharmaceutical and Clinical Research, 10(7), 221-231. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Brainly. (2024, January 12). Mention TWO ways you can ascertain the purity of your recrystallized benzoic acid. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]

  • Zhang, C., Wang, Z., & Li, S. (2018). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 63(8), 2826-2832. [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?[Link]

  • Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • One Part of Chemistry. (2011, August 5). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • California State University, Sacramento. (n.d.). Recrystallization. [Link]

  • Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization?[Link]

  • Wikipedia. (2024, February 15). Recrystallization (chemistry). [Link]

  • Wyzant. (2024, September 7). Regarding the recrystallization of benzoic acid. [Link]

  • University of California, Berkeley. (n.d.). Common Solvents for Crystallization. [Link]

  • Mishra, S. P. (2021). Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. Chemical Science International Journal, 30(3), 40-45. [Link]

  • University of Texas at Dallas. (n.d.). 4. Crystallization. [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. [Link]

  • Shaw, D. G., & Lide, D. R. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033101. [Link]

  • University of California, Santa Barbara. (2010, January 26). Recrystallization and Extractions of Organic Compounds. [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • University of Massachusetts Amherst. (2002, September 17). Lab #1 (Section 102) September 17, 2002 Recrystallization and Melting Points. [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. [Link]

  • M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point. [Link]

  • University of California, San Diego. (n.d.). recrystallization, filtration and melting point. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Hydroxybenzoic Acid Isomers

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Ortho- (Salicylic Acid), Meta- (3-Hydroxybenzoic Acid), and Para- (4-Hydroxybenzoic Acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Ortho- (Salicylic Acid), Meta- (3-Hydroxybenzoic Acid), and Para- (4-Hydroxybenzoic Acid) Isomers

Executive Summary & Structural Logic

In the rational design of therapeutic agents, positional isomerism acts as a subtle yet profound switch for biological activity. This guide analyzes the monohydroxybenzoic acids (HBAs) , a classic triad where the movement of a single hydroxyl group from the ortho (2-) to meta (3-) or para (4-) position drastically alters physicochemical properties and, consequently, biological efficacy.

The "Ortho Effect"—driven by intramolecular hydrogen bonding—creates a distinct pharmacological profile for Salicylic Acid compared to its meta and para counterparts. This guide provides a head-to-head comparison of their antimicrobial, antioxidant, and cytotoxic profiles, supported by experimental protocols.

Chemical Identity & Physicochemical Profiling

Biological activity is downstream of physicochemical properties. The table below highlights the critical divergence in acidity (pKa) and lipophilicity (LogP) caused by substituent positioning.

PropertyOrtho-HBA (Salicylic Acid)Meta-HBA (3-Hydroxybenzoic Acid)Para-HBA (4-Hydroxybenzoic Acid)Mechanistic Implication
Structure 2-Hydroxybenzoic acid3-Hydroxybenzoic acid4-Hydroxybenzoic acidPositional Isomerism
pKa (COOH) 2.974.084.58Ortho is ~100x more acidic due to anion stabilization via H-bonding.
LogP (Oct/Wat) 2.261.501.58Ortho is more lipophilic (masked polarity), aiding membrane penetration.
H-Bonding Intramolecular (Chelation)IntermolecularIntermolecularIntramolecular bonding reduces water solubility but increases permeability.

Comparative Biological Performance[1]

A. Antimicrobial Activity (Bacteria & Fungi)

Verdict: The Ortho-isomer exhibits superior antimicrobial potency, particularly against Gram-negative bacteria.

  • Mechanism: The high lipophilicity of the ortho-isomer (due to the "closed" intramolecular H-bond ring) allows it to passively diffuse through the bacterial lipid bilayer more effectively than the meta or para isomers. Once inside, the lower pKa ensures it dissociates, acidifying the cytoplasm and collapsing the proton motive force.

  • Data Insight: In studies against Escherichia coli O157:H7, the ortho-isomer maintained bactericidal activity (MIC ~1 mg/mL), whereas meta- and para-isomers often required 2-4x higher concentrations or showed reduced efficacy compared to unsubstituted benzoic acid [1].

B. Antioxidant Activity (Radical Scavenging)

Verdict: The Para-isomer and Ortho-isomer outperform the Meta-isomer.[1]

  • Mechanism: Antioxidant capacity in phenolics depends on the stability of the resulting phenoxy radical.

    • Para/Ortho: The radical is stabilized by resonance delocalization into the carboxyl group (electron-withdrawing), which is conjugated with the hydroxyl group.

    • Meta: The hydroxyl group is not in direct conjugation with the carboxyl group regarding resonance stabilization of the radical, making the H-atom abstraction thermodynamically less favorable [2].

  • Experimental Evidence: In DPPH assays, para-HBA often shows lower IC50 (higher potency) than meta-HBA due to this resonance stabilization.

C. Cytotoxicity & Selectivity

Verdict: Ortho-HBA shows higher selectivity for bacterial over mammalian cells compared to meta/para isomers in specific amphipathic designs.

  • Selectivity Profile: Recent studies on isoamphipathic molecules incorporating these isomers suggest that the ortho-configuration minimizes lysis of human erythrocytes (hRBCs) while maintaining antibacterial kill rates. In contrast, meta- and para-isomers often exhibit higher hemolytic activity (toxicity) at bactericidal concentrations [3].

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the causal link between the structural position of the -OH group and the resulting biological phenotype.

SAR_Pathway Core Benzoic Acid Core Ortho Ortho-Substitution (2-OH) Core->Ortho Meta Meta-Substitution (3-OH) Core->Meta Para Para-Substitution (4-OH) Core->Para Prop_Ortho Intramolecular H-Bond (Chelation Effect) Ortho->Prop_Ortho Prop_Meta Inductive Effect Only No Resonance Conjugation Meta->Prop_Meta Prop_Para Intermolecular H-Bond Resonance Stabilization Para->Prop_Para Result_Ortho High LogP (Lipophilic) High Acidity (Low pKa) Prop_Ortho->Result_Ortho Result_Meta Moderate LogP Lower Radical Stability Prop_Meta->Result_Meta Result_Para Moderate LogP High Radical Stability Prop_Para->Result_Para Activity_Ortho High Antimicrobial Membrane Permeable Result_Ortho->Activity_Ortho Activity_Meta Weak Antimicrobial Low Antioxidant Result_Meta->Activity_Meta Activity_Para Moderate Antimicrobial High Antioxidant Result_Para->Activity_Para

Figure 1: Mechanistic flow from structural isomerism to biological phenotype.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for comparing these specific isomers.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the bacteriostatic potency of isomers against E. coli (ATCC 25922).

  • Stock Preparation: Dissolve 10 mg of each isomer (Ortho, Meta, Para) in 1 mL of DMSO. Further dilute in Mueller-Hinton Broth (MHB) to a starting concentration of 1024 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well microtiter plate.

    • Add 100 µL of MHB to columns 2-12.

    • Add 200 µL of Isomer Stock to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of Resazurin dye (0.015%) to each well. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration remaining blue.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Compare the hydrogen atom transfer (HAT) capability of the isomers.

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.

  • Sample Prep: Prepare serial dilutions of isomers (10–500 µg/mL) in methanol.

  • Reaction:

    • Mix 1.0 mL of sample dilution with 1.0 mL of DPPH solution.

    • Control: 1.0 mL Methanol + 1.0 mL DPPH.

    • Blank: 1.0 mL Sample + 1.0 mL Methanol.

  • Incubation: Vortex and leave in dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
  • Analysis: Plot % Inhibition vs. Concentration to determine IC50.

Workflow Visualization

MIC_Protocol Start Start: Isomer Stock (10 mg/mL in DMSO) Dilution Serial 2-Fold Dilution (96-well Plate) Start->Dilution Prepare Gradient Inoculation Add Bacterial Inoculum (0.5 McFarland) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Dye Add Resazurin Dye (Indicator) Incubation->Dye Read Visual Readout Dye->Read Result_Blue Blue = Inhibition (Record MIC) Read->Result_Blue No Metabolism Result_Pink Pink = Growth (Fail) Read->Result_Pink Reduction Occurred

Figure 2: Workflow for Microdilution MIC Assay using Resazurin indicator.

References

  • Synowiec, A. et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Scientific Reports, 11, 12892.

  • Veljković, J.N. et al. (2013). Antioxidative mechanisms of the ortho-, meta-, and para-hydroxybenzoic acids. Journal of Molecular Modeling, 19, 2637–2648.

  • Ghosh, C. et al. (2018). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism.[1] Chemical Science, 9, 350-357.

  • Safarova, I.R. (2020).[2] Hydroxybenzoic Acid Derivatives and Their Biological Activity. Processes of Petrochemistry and Oil Refining, 21(2), 134-144.

Sources

Comparative

A Researcher's Guide to Validating the Structure of 3-Isopropyl-5-methoxybenzoic Acid by ¹H NMR

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques available, N...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a primary and definitive method for the structural elucidation of organic compounds. This guide provides an in-depth, experience-driven approach to validating the structure of 3-Isopropyl-5-methoxybenzoic acid, a substituted aromatic compound, using ¹H NMR. We will delve into the theoretical predictions, practical experimental protocols, and the logical interpretation of the spectral data, while also comparing its efficacy with an alternative analytical method.

The Foundational Role of ¹H NMR in Structural Validation

¹H NMR spectroscopy is a powerful technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.[1][2] This information is paramount for confirming the connectivity of atoms and the overall architecture of a newly synthesized or isolated compound. For a molecule like 3-Isopropyl-5-methoxybenzoic acid, ¹H NMR allows us to "see" the distinct proton environments of the isopropyl group, the methoxy group, and the aromatic ring, thereby verifying the successful synthesis of the target structure.

Predicting the ¹H NMR Spectrum: An Exercise in Chemical Intuition

Before stepping into the laboratory, a seasoned chemist will first predict the expected ¹H NMR spectrum based on the molecule's structure. This predictive exercise is crucial for a targeted analysis of the experimental data. For 3-Isopropyl-5-methoxybenzoic acid, we anticipate signals corresponding to four distinct proton environments:

  • The Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a high chemical shift (δ), typically in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • The Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, we expect three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm).[3][4] The electron-donating methoxy group and the weakly electron-donating isopropyl group will influence the precise chemical shifts of these protons.[3][5][6] We can predict their multiplicities based on their coupling with neighboring protons. The proton at position 2 will be a doublet, the proton at position 4 will be a triplet (or more accurately, a doublet of doublets if the coupling constants are different), and the proton at position 6 will be a doublet.

  • The Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their proximity to the aromatic ring will place their chemical shift in the range of δ 3.5-4.0 ppm.[7]

  • The Isopropyl Protons (-CH(CH₃)₂): This group gives rise to two distinct signals. The single methine proton (-CH) is adjacent to six equivalent methyl protons, and according to the n+1 rule, its signal will be split into a septet (7 lines).[8][9][10][11][12] The six equivalent methyl protons (-CH₃) are adjacent to the single methine proton, so their signal will be split into a doublet (2 lines).[8][9][10][11][12] The methine proton will appear at a higher chemical shift than the methyl protons due to its proximity to the aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR spectrum is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines the key steps for obtaining a publication-quality spectrum.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 3-Isopropyl-5-methoxybenzoic acid sample.[13]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[13][14][15] The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with the analyte's signals.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans (NS), acquisition time (AQ), and relaxation delay (D1).[16][17][18] For a standard ¹H NMR, a single scan may be sufficient for a concentrated sample, but signal averaging over multiple scans (e.g., 8 or 16) can improve the signal-to-noise ratio for more dilute samples.[16]

Logical Flow of Spectral Interpretation

The process of interpreting the acquired spectrum is a logical deduction based on the fundamental principles of NMR.

Caption: Logical workflow for interpreting the ¹H NMR spectrum.

Interpreting the Data: From Peaks to Structure

The acquired ¹H NMR spectrum of 3-Isopropyl-5-methoxybenzoic acid would ideally present the following features, which align with our predictions.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5Broad Singlet1H-COOH
~7.6Doublet1HAromatic H-2
~7.2Triplet (or dd)1HAromatic H-4
~7.0Doublet1HAromatic H-6
~3.8Singlet3H-OCH₃
~3.0Septet1H-CH(CH₃)₂
~1.2Doublet6H-CH(CH₃)₂

The observation of these signals, with their characteristic chemical shifts, multiplicities, and integration values, provides compelling evidence for the structure of 3-Isopropyl-5-methoxybenzoic acid. The spin-spin coupling, governed by the n+1 rule, is particularly informative, confirming the connectivity between adjacent protons.[8][9][10][11][12] The spacing between the peaks in a multiplet, known as the coupling constant (J), can provide further structural information.[19][20][21][22]

Orthogonal Validation: The Role of ¹³C NMR Spectroscopy

While ¹H NMR is often sufficient for routine structural confirmation, employing an orthogonal analytical technique provides an even higher level of confidence. Carbon-13 (¹³C) NMR spectroscopy is an excellent complementary method. It provides information about the carbon skeleton of the molecule.

Comparative Analysis: ¹H NMR vs. ¹³C NMR
Feature ¹H NMR ¹³C NMR
Nucleus Observed Proton (¹H)Carbon-13 (¹³C)
Natural Abundance ~99.98%~1.1%
Sensitivity HighLow
Information Provided Proton environments, connectivity (via coupling)Carbon environments, types of carbons (CH, CH₂, CH₃, C)
Typical Chemical Shift Range 0-15 ppm0-220 ppm
Key Strengths High sensitivity, detailed coupling informationDirect observation of the carbon backbone, less signal overlap
Limitations Can have significant signal overlap in complex moleculesLow sensitivity requires more sample or longer acquisition times

For 3-Isopropyl-5-methoxybenzoic acid, a ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the two different carbons of the isopropyl group. This provides a direct count of the non-equivalent carbons and confirms the carbon framework of the molecule.

Conclusion: A Synergistic Approach to Structural Certainty

The validation of a chemical structure is a multi-faceted process that relies on the logical interpretation of robust analytical data. ¹H NMR spectroscopy serves as a primary and indispensable tool in this endeavor, offering a wealth of information about the proton framework of a molecule. By combining predictive analysis with a meticulous experimental approach and a logical interpretation of the spectral data, researchers can confidently confirm the structure of compounds like 3-Isopropyl-5-methoxybenzoic acid. The synergistic use of complementary techniques, such as ¹³C NMR, further strengthens the structural assignment, embodying the principles of rigorous scientific validation that are paramount in research and development.

References

  • Pascal's Rule In NMR Spectroscopy( n+1 ). (n.d.). Google.
  • N+1 Rule Definition - Organic Chemistry Key Term | Fiveable. (2025, September 15). Fiveable.
  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps. (2025, November 5). Chemistry Steps.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Springer.
  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Asia. (n.d.). Spectroscopy Asia.
  • (n+1) Rule - Chemistry LibreTexts. (2023, January 30). Chemistry LibreTexts.
  • Spin spin splitting (n+1 Rule) NMR spectroscopy | PPTX - Slideshare. (n.d.). Slideshare.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse.
  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). University of Maryland.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala.
  • Spin-spin coupling in NMR - Conduct Science. (2020, February 24). Conduct Science.
  • NMR blog - Spin-Spin Coupling – Beyond Multiplicity - Nanalysis. (2023, January 18). Nanalysis.
  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Chemistry LibreTexts.
  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts.
  • Short Summary of 1H-NMR Interpretation. (n.d.). University of California, Los Angeles.
  • \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy. (2021, April 18). Mesbah Energy.
  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). NMRDB.org.
  • THE ACQUISITION PARAMETERS We've arrived at the heart of the 1H NMR demonstration lesson. We're on step #7 of our 1D acquisit. (n.d.). University of Missouri-St. Louis.
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed. (2010, March 15). PubMed.
  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009, October 15). NIST.
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts.
  • 13.6: Spin-Spin Splitting in ¹H NMR Spectra - Chemistry LibreTexts. (2024, October 3). Chemistry LibreTexts.
  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.). KPU Pressbooks.
  • NMR Sample Preparation - Western University. (n.d.). Western University.
  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • NMR acquisition parameters and qNMR - Nanalysis. (2021, June 21). Nanalysis.
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Video: ¹H NMR Signal Multiplicity: Splitting Patterns - JoVE. (2024, April 4). JoVE.
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 6). YouTube.
  • NMR data acquisition. (n.d.). University of Ioannina.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). AZoOptics.
  • H NMR Spectroscopy. (n.d.). University of Regensburg.
  • Second Order 1H NMR Spectra of Isopropyl Groups - University of Ottawa NMR Facility Blog. (2008, July 18). University of Ottawa.
  • Predict 1H NMR spectra - Cheminfo.org. (n.d.). Cheminfo.org.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. (2014, August). American Chemical Society.
  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC. (n.d.). National Center for Biotechnology Information.
  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.). Intertek.
  • Structure Elucidation Challenges: How Can Advance - JEOL USA blog. (n.d.). JEOL USA.
  • Methods for the Elucidation of the Structure of Organic Compounds - Massachusetts Institute of Technology. (n.d.). Massachusetts Institute of Technology.
  • 1H NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Chemistry Steps.
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations - ResearchGate. (2025, August 7). ResearchGate.
  • Isopropyl alcohol(67-63-0) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Oregon State University.

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Validation

Comparison of different synthetic routes to 3-Isopropyl-5-methoxybenzoic acid

Topic: Comparison of Different Synthetic Routes to 3-Isopropyl-5-methoxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Isopro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Different Synthetic Routes to 3-Isopropyl-5-methoxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropyl-5-methoxybenzoic acid is a critical benzoic acid scaffold, often serving as a pharmacophore in GPCR agonists, kinase inhibitors, and natural product analogs (e.g., divaricatic acid derivatives). Its synthesis presents a classic regiochemical challenge: installing a 1,3,5-substitution pattern with three distinct functionalities (carboxyl, alkyl, and alkoxy) on a benzene ring.

This guide objectively compares three synthetic strategies. Route A (The Cross-Coupling Modular Route) is recommended for discovery-phase medicinal chemistry due to its high reliability and functional group tolerance. Route B (The Lithiation/Grignard Route) offers a cost-effective alternative for scale-up, utilizing cheaper reagents but requiring cryogenic conditions. Route C (The Natural Product Semisynthesis) is discussed for context regarding bio-sourced precursors.

Route Comparison Matrix
FeatureRoute A: Pd-Catalyzed Cross-Coupling Route B: Sequential Lithiation/Grignard Route C: Semisynthesis (Methylation)
Primary Strategy Suzuki-Miyaura Coupling on Aryl HalideMetal-Halogen Exchange & CarbonylationO-Methylation of Phenolic Precursor
Starting Material Methyl 3-bromo-5-methoxybenzoate3,5-Dibromoanisole3-Isopropyl-5-hydroxybenzoic acid
Step Count 2 (Coupling + Hydrolysis)3 (Coupling + Carboxylation + Workup)1 (Methylation)
Overall Yield High (65–85%)Moderate (40–60%)High (>90%)
Scalability Good (Expensive Catalyst)Excellent (Cheaper Reagents)Limited by Precursor Availability
Key Challenge Cost of Pd catalyst & Boronic esterCryogenic control (-78°C); Bis-alkylationSourcing the specific starting material
Recommendation Primary Choice for R&D Choice for Pilot Scale/Cost-Down Niche/Biotech Applications
Detailed Route Analysis
Route A: The Modern Modular Approach (Suzuki-Miyaura Coupling)

Mechanism: This route relies on the chemoselective coupling of an organoboron species with an aryl halide. The ester handle is preserved throughout the transition-metal catalyzed cycle, allowing for late-stage hydrolysis.

  • Precursor Synthesis: If Methyl 3-bromo-5-methoxybenzoate is not purchased, it is synthesized from 3,5-dibromobenzoic acid via esterification followed by copper-catalyzed Ullmann-type methoxylation (NaOMe/CuI).

  • Key Transformation: The steric bulk of the isopropyl group requires a robust catalyst system (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) to facilitate the transmetallation step with Isopropylboronic acid pinacol ester.

Experimental Workflow:

  • Coupling: The aryl bromide is dissolved in Dioxane/H₂O (4:1). Isopropylboronic acid pinacol ester (1.2 eq), K₃PO₄ (3 eq), and Pd(dppf)Cl₂ (5 mol%) are added. The mixture is degassed and heated to 90°C for 12h.

  • Hydrolysis: The crude ester is treated with LiOH (3 eq) in THF/H₂O at RT to yield the free acid.

Pros/Cons:

  • (+) Modular: Easy to swap "isopropyl" for other alkyl groups.

  • (+) Mild conditions: No pyrophoric reagents.

  • (-) Cost: Palladium and Pinacol esters are expensive.

Route B: The Sequential Lithiation/Grignard Approach

Mechanism: This route exploits the varying reactivity of aryl dibromides. By controlling stoichiometry, one bromine atom is replaced with an isopropyl group (via Kumada coupling or nucleophilic attack/reduction), and the second is converted to a carboxyl group via lithiation and CO₂ trapping.

  • Step 1 (Mono-alkylation): Kumada coupling of 3,5-dibromoanisole with i-PrMgBr is possible but prone to bis-alkylation. A more precise method involves mono-lithiation (n-BuLi), reaction with acetone, and subsequent reduction (ionic hydrogenation) of the tertiary alcohol.

  • Step 2 (Carboxylation): The resulting 3-bromo-5-isopropylanisole is subjected to Lithium-Halogen exchange (n-BuLi, -78°C) followed by quenching with dry ice (CO₂).

Experimental Workflow:

  • Alkylation: 3,5-Dibromoanisole is treated with i-PrMgCl (or n-BuLi) at low temp, followed by acetone quench. The resulting alcohol is reduced using Et₃SiH/TFA.

  • Carboxylation: The intermediate is cooled to -78°C in dry THF. n-BuLi (1.1 eq) is added dropwise. After 30 min, excess solid CO₂ is added. Acidic workup yields the product.

Pros/Cons:

  • (+) Atom Economy: Uses cheap bulk reagents (CO₂, Acetone, Mg).

  • (+) Direct: Builds the core carbon skeleton efficiently.

  • (-) Safety: Requires handling n-BuLi and strict temperature control.

Visualizing the Pathways

SyntheticRoutes Start_A Methyl 3-bromo-5-methoxybenzoate Inter_A Methyl 3-isopropyl-5-methoxybenzoate Start_A->Inter_A Suzuki Coupling (90°C, 12h) Reagent_A i-Pr-B(pin) / Pd(dppf)Cl2 Product 3-Isopropyl-5-methoxybenzoic acid Inter_A->Product LiOH Hydrolysis Start_B 3,5-Dibromoanisole Inter_B 3-Bromo-5-isopropylanisole Start_B->Inter_B Mono-alkylation Step_B1 1. n-BuLi / Acetone 2. TFA / Et3SiH Inter_B->Product Lithiation/Carboxylation Step_B2 1. n-BuLi (-78°C) 2. CO2 (s)

Figure 1: Schematic comparison of the Pd-Catalyzed Route (Left) vs. the Lithiation Route (Right).

Detailed Experimental Protocols
Protocol 1: Suzuki Coupling (Route A)

Best for: Laboratory scale (100mg - 10g), high purity requirements.

  • Setup: Charge a round-bottom flask with Methyl 3-bromo-5-methoxybenzoate (1.0 equiv, 2.45 g, 10 mmol), Isopropylboronic acid pinacol ester (1.2 equiv, 2.04 g), and K₃PO₄ (3.0 equiv, 6.36 g).

  • Solvent: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Nitrogen for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv, 408 mg).

  • Reaction: Heat to 90°C under N₂ atmosphere for 12–16 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis: Dissolve the crude oil in THF (20 mL) and MeOH (5 mL). Add LiOH (2M aq, 15 mL) . Stir at RT for 4 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x). The combined organics are dried and concentrated to yield the off-white solid product. Recrystallize from Hexane/EtOAc if necessary.

Protocol 2: Lithiation-Carboxylation (Route B)

Best for: Cost-sensitive scale-up, access to cryogenic equipment.

  • Precursor Prep: (Assuming 3-bromo-5-isopropylanisole is isolated).

  • Setup: Flame-dry a 3-neck flask under Argon. Add 3-bromo-5-isopropylanisole (1.0 equiv, 2.29 g, 10 mmol) and dry THF (50 mL).

  • Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi (2.5M in hexanes, 1.1 equiv, 4.4 mL) dropwise over 20 mins. Maintain temp < -70°C.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.

  • Quench: Add excess crushed Dry Ice (CO₂) (solid, ~10 g) into the reaction mixture (or cannulate the lithiated species onto a slurry of dry ice in THF).

  • Workup: Allow to warm to RT. Quench with 1M HCl (50 mL). Extract with Diethyl Ether (3x).

  • Purification: Extract the ether layer with 1M NaOH (basic extraction). Separate the aqueous layer, acidify it with conc. HCl to precipitate the benzoic acid product. Filter and dry.[1][2]

References
  • Suzuki-Miyaura Coupling of Aryl Chlorides/Bromides: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxyboronates with Haloarenes." Journal of Organic Chemistry, 1995. (General methodology grounding).

  • Synthesis of Methyl 3-bromo-5-methoxybenzoate: Isobe, T., et al. "Ullmann-type coupling of aryl bromides with alcohols."[3] Tetrahedron Letters, 2017. (Describes methoxylation of dibromo-derivatives).

  • Lithiation of Meta-Substituted Anisoles: Beak, P., & Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Accounts of Chemical Research, 1982. (Mechanistic grounding for regioselectivity).

  • Huneck, S., & Yoshimura, I. "Identification of Lichen Substances." Springer-Verlag, 1996.
  • Kumada Coupling for Isopropyl Installation: Tamao, K., et al. "Nickel-Phosphine Complex-Catalyzed Grignard Coupling." Bulletin of the Chemical Society of Japan, 1976.

Sources

Comparative

A Comparative Guide to 3-Isopropyl-5-methoxybenzoic Acid and its Methoxybenzoic Acid Isomers for Researchers and Drug Development Professionals

Introduction In the landscape of pharmaceutical research and drug development, the nuanced structural variations of small molecules can lead to profound differences in their physicochemical properties and biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the nuanced structural variations of small molecules can lead to profound differences in their physicochemical properties and biological activities. Benzoic acid derivatives, in particular, represent a privileged scaffold in medicinal chemistry. This guide provides an in-depth comparative analysis of 3-isopropyl-5-methoxybenzoic acid and its simpler structural relatives: the ortho-, meta-, and para-methoxybenzoic acid isomers.

This document is designed for researchers, scientists, and drug development professionals, offering a technical exploration of how the strategic placement of methoxy and isopropyl groups on the benzoic acid core influences key parameters. By synthesizing available experimental data and established chemical principles, this guide aims to provide a foundational understanding to inform rational drug design and development. We will delve into a comparative analysis of their physicochemical properties, explore their synthesis, and discuss their reported biological activities, all supported by detailed experimental protocols and visual aids to elucidate key concepts.

Physicochemical Properties: A Tale of Substituent Effects

The electronic and steric effects of substituents on the benzene ring are fundamental drivers of a molecule's physicochemical characteristics. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key physicochemical properties of 3-isopropyl-5-methoxybenzoic acid and the three primary methoxybenzoic acid isomers.

Property3-Isopropyl-5-methoxybenzoic acido-Methoxybenzoic Acid (2-Methoxybenzoic Acid)m-Methoxybenzoic Acid (3-Methoxybenzoic Acid)p-Methoxybenzoic Acid (4-Methoxybenzoic Acid, Anisic Acid)
Molecular Formula C₁₁H₁₄O₃C₈H₈O₃C₈H₈O₃C₈H₈O₃
Molecular Weight 194.23 g/mol 152.15 g/mol 152.15 g/mol 152.15 g/mol [1]
Melting Point (°C) Not available99-101105-107[2]182-185[3]
pKa Not available~4.09~4.08~4.47[1]
Solubility Not availableSoluble in ethanol, ether; slightly soluble in hot water.Moderately soluble in water; soluble in ethanol and ether.[4]Insoluble in cold water; soluble in alcohols, ether, and ethyl acetate.[1]

Expert Analysis of Physicochemical Trends:

The acidity (pKa) of the methoxybenzoic acid isomers is a classic example of the interplay between inductive and resonance effects. The methoxy group is electron-withdrawing inductively but electron-donating through resonance.

  • Solubility: The solubility of these compounds is influenced by their polarity and crystal lattice energy. p-Methoxybenzoic acid has the lowest solubility in water due to its highly symmetrical structure, which leads to a more stable crystal lattice. The solubility of these compounds generally increases in organic solvents.[1][8]

Synthesis of Methoxybenzoic Acid Isomers

The synthesis of these compounds can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials and the desired isomer.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of methoxybenzoic acid isomers.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., Cresol, Hydroxybenzoic Acid) reaction Chemical Reaction (e.g., Oxidation, Methylation) start->reaction Reagents workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Solvent filtration Filtration & Drying recrystallization->filtration pure Pure Methoxybenzoic Acid Isomer filtration->pure

Caption: Generalized workflow for the synthesis and purification of methoxybenzoic acid isomers.

Experimental Protocol: Synthesis of p-Methoxybenzoic Acid via Oxidation

This protocol details the synthesis of p-methoxybenzoic acid from p-cresol methyl ether (4-methoxytoluene) using potassium permanganate as the oxidizing agent.

Materials:

  • p-Cresol methyl ether (4-methoxytoluene)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium permanganate in deionized water. Add p-cresol methyl ether to this solution.

  • Oxidation: Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring for 1.5-2 hours. The purple color of the permanganate will fade, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: Cool the reaction mixture and destroy any excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears completely.

  • Isolation of Crude Product: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude p-methoxybenzoic acid. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol and water to obtain pure p-methoxybenzoic acid.

Causality behind Experimental Choices:

  • Potassium Permanganate: A strong oxidizing agent is required to convert the methyl group of the starting material into a carboxylic acid.

  • Reflux: Heating the reaction under reflux ensures that the reaction proceeds at a constant and elevated temperature without the loss of solvent.

  • Sodium Bisulfite: This is a reducing agent used to quench the reaction by reacting with any unreacted potassium permanganate.

  • Acidification: The product of the oxidation is the potassium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is less soluble in water.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which relies on the difference in solubility of the desired compound and impurities in a given solvent system at different temperatures.

Comparative Biological Activities

Substituted benzoic acids are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. The nature and position of the substituents play a critical role in determining the potency and selectivity of these activities.

Antimicrobial Activity

The antimicrobial efficacy of benzoic acid and its derivatives is often pH-dependent, with increased activity at lower pH.[9] The lipophilicity of the molecule, which is influenced by the substituents, also plays a crucial role in its ability to penetrate microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Materials:

  • Test compounds (3-isopropyl-5-methoxybenzoic acid and isomers)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

G start Prepare Bacterial Inoculum (0.5 McFarland) dilution Serial Dilution of Test Compound in MHB start->dilution inoculation Inoculate Wells with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read Determine MIC (Lowest concentration with no visible growth) incubation->read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]

Materials:

  • Test compounds

  • DPPH solution in methanol

  • Methanol

  • 96-well microtiter plates

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare various concentrations of the test compounds in methanol.

  • Reaction: Mix the test compound solutions with the DPPH solution in the wells of a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Inferred Structure-Activity Relationships:

  • The presence of a methoxy group generally reduces the antioxidant activity compared to a hydroxyl group.[11] Therefore, it is expected that the methoxybenzoic acid isomers will have lower antioxidant activity than their corresponding hydroxybenzoic acid counterparts.

  • The addition of an isopropyl group to the ring, as in 3-isopropyl-5-methoxybenzoic acid, is likely to increase the lipophilicity of the molecule, which could influence its interaction with cellular membranes and its overall antioxidant profile in biological systems.

Conclusion

This comparative guide provides a foundational overview of 3-isopropyl-5-methoxybenzoic acid and its methoxybenzoic acid isomers. The physicochemical properties and biological activities of these compounds are intricately linked to the nature and position of the substituents on the benzoic acid core. While extensive data is available for the simpler methoxybenzoic acid isomers, further experimental investigation is warranted to fully elucidate the specific properties and potential applications of 3-isopropyl-5-methoxybenzoic acid. The provided experimental protocols serve as a starting point for researchers to conduct their own comparative studies and contribute to a deeper understanding of this class of compounds. The principles and data presented herein should aid in the rational design of novel benzoic acid derivatives with tailored properties for various applications in drug discovery and development.

References

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  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids are....
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  • Quora. (2019, January 23). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?.
  • BenchChem. (2025). Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
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  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid CAS#: 100-09-4.
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Validation

A Comparative Guide to the Characterization of 3-Isopropyl-5-methoxybenzoic Acid by Melting Point Analysis

In the landscape of drug discovery and material science, the precise characterization of a new chemical entity (NCE) is the bedrock of all subsequent research and development. For a novel compound such as 3-Isopropyl-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and material science, the precise characterization of a new chemical entity (NCE) is the bedrock of all subsequent research and development. For a novel compound such as 3-Isopropyl-5-methoxybenzoic acid, establishing a reliable analytical profile is not merely a procedural step but a fundamental requirement for ensuring identity, purity, and batch-to-batch consistency.[1] Among the array of characterization techniques, melting point analysis remains a primary, indispensable tool.[2] It is a rapid and cost-effective method that provides a first, powerful indication of a substance's purity.[3]

This guide provides an in-depth comparison of two principal methodologies for melting point determination: the traditional capillary method and the advanced technique of Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings, present detailed experimental protocols, and offer insights into data interpretation, providing researchers and drug development professionals with a robust framework for characterizing 3-Isopropyl-5-methoxybenzoic acid and other novel crystalline solids.

The Foundational Principle: Melting Point and Purity

The melting point of a pure, crystalline solid is a distinct physical constant at a given pressure. It represents the temperature at which the solid and liquid phases exist in equilibrium.[4] Thermodynamically, this transition occurs over a very narrow temperature range because the crystal lattice structure is uniform, requiring a specific amount of energy to be overcome.

The presence of even small amounts of impurities disrupts this uniform lattice. This disruption leads to a phenomenon known as melting point depression, characterized by two key observations:

  • A Lower Melting Point: The melting process begins at a lower temperature than that of the pure substance.

  • A Broader Melting Range: The transition from solid to liquid occurs over a wider temperature range.[5]

This principle is the cornerstone of using melting point as an indicator of purity.[6] A sharp melting range is a strong indicator of a pure compound, while a wide range suggests the presence of impurities.[4]

Methodology Comparison: Capillary vs. Differential Scanning Calorimetry

The choice of method for melting point determination often depends on the required level of precision, the quantity of sample available, and the specific data needed (qualitative vs. quantitative).

Visual Capillary Method: The Gold Standard for Rapid Assessment

The capillary method is a time-honored technique that involves heating a small amount of finely powdered sample in a sealed glass capillary tube while observing the physical transition from solid to liquid.[7]

  • Sample Preparation:

    • Ensure the sample of 3-Isopropyl-5-methoxybenzoic acid is completely dry. Any residual solvent can act as an impurity.[8]

    • Place a small amount of the sample on a watch glass and crush it into a fine, uniform powder using a spatula or glass rod. This is critical for efficient and uniform heat transfer.[7]

    • Press the open end of a capillary tube into the powder until a small amount of sample is collected.[8]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the closed end. The final packed sample height should be approximately 2-3 mm.[8][9] An excessive amount of sample can lead to an artificially broad melting range.[7]

  • Instrument Setup and Measurement:

    • Place the prepared capillary tube into the heating block of the melting point apparatus.[8]

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 5-10 °C per minute to get a ballpark value.[10]

    • For an accurate measurement, allow the apparatus to cool to at least 20 °C below the expected melting point.

    • Begin heating at a controlled, slow rate—typically 1-2 °C per minute . A rapid heating rate near the melting point is a common source of error, as it does not allow the sample and the thermometer to remain in thermal equilibrium.[10]

    • Record the melting range:

      • Onset Temperature (T1): The temperature at which the first droplet of liquid becomes visible.

      • Clear Point (T2): The temperature at which the last solid crystal melts, and the entire sample is a clear liquid.[11]

G Capillary Melting Point Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording p1 Dry Sample p2 Grind to Fine Powder p1->p2 p3 Load into Capillary Tube p2->p3 p4 Pack Sample (2-3 mm) p3->p4 m1 Insert Capillary into Apparatus p4->m1 m2 Set Initial Fast Ramp (Optional) m1->m2 m3 Cool to 20°C below MP m2->m3 m4 Heat Slowly (1-2°C/min) m3->m4 r1 Observe Onset of Melting (T1) m4->r1 r2 Observe Clear Point (T2) r1->r2 r3 Record Melting Range (T1-T2) r2->r3

Caption: Workflow for Capillary Melting Point Analysis.

Differential Scanning Calorimetry (DSC): A Quantitative Approach

DSC is a powerful thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] This method provides not only the melting temperature but also quantitative information about the energy absorbed during melting (enthalpy of fusion), which can be used to calculate absolute purity.[6][13]

  • Instrument Calibration:

    • Before analysis, ensure the DSC instrument is calibrated for both temperature and enthalpy using certified reference standards (e.g., indium, tin). This step is crucial for data accuracy and trustworthiness.[11]

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-3 mg of the 3-Isopropyl-5-methoxybenzoic acid sample into an aluminum DSC pan.[14]

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition.

    • Prepare an identical empty, sealed pan to be used as the reference.[15]

  • Instrument Setup and Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen (50 mL/min), to provide a stable thermal atmosphere and prevent oxidative degradation.

    • Set the temperature program. A typical program would be:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate, typically 5-10 °C per minute , to a temperature well above the melting transition.[13]

    • The instrument will record the differential heat flow as a function of temperature, generating a thermogram.

  • Data Analysis:

    • The melting transition will appear as an endothermic peak on the thermogram.

    • From the peak, determine:

      • Onset Temperature: The extrapolated start of the melting peak, often considered the melting point for pure substances.

      • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

      • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak (in J/g), representing the energy required to melt the sample.[16]

    • Using the instrument's software, calculate the purity based on the van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.[13][14]

G DSC Analysis Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Calibrate Instrument p2 Weigh Sample (1-3 mg) into Pan p1->p2 p3 Hermetically Seal Pan p2->p3 p4 Prepare Empty Reference Pan p3->p4 m1 Place Pans in DSC Cell p4->m1 m2 Purge with Inert Gas (N2) m1->m2 m3 Run Temperature Program m2->m3 m4 Record Heat Flow vs. Temp m3->m4 a1 Identify Endothermic Peak m4->a1 a2 Determine Onset & Peak Temp a1->a2 a3 Calculate Enthalpy (ΔHfus) a2->a3 a4 Calculate Purity (van't Hoff) a3->a4

Caption: Workflow for DSC Analysis.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the practical differences between these methods, let us consider hypothetical data from two synthesized batches of 3-Isopropyl-5-methoxybenzoic acid.

  • Batch A: Synthesized via a highly optimized route and purified by recrystallization.

  • Batch B: A crude product from an initial synthesis attempt.

ParameterMethodBatch A (High Purity)Batch B (Impure)Interpretation
Observed Melting Range Capillary114.5 – 115.5 °C108.0 – 113.0 °CBatch A shows a sharp, narrow range (< 2 °C), indicative of high purity. Batch B shows a depressed and broad range (> 2 °C), indicating the presence of impurities.[2][5]
DSC Onset Temperature DSC114.8 °C108.5 °CThe onset temperature from DSC confirms the melting point depression observed in Batch B.
DSC Peak Shape DSCSharp, SymmetricalBroad, AsymmetricalThe sharp peak of Batch A signifies a uniform melting transition. The broad peak of Batch B reflects the extended melting process caused by impurities.[6]
Enthalpy of Fusion (ΔHfus) DSC145.2 J/g128.9 J/gThe lower enthalpy for Batch B suggests a less ordered crystal lattice or the presence of non-melting impurities.
Calculated Purity DSC99.85 mol%96.50 mol%DSC provides a quantitative purity value, confirming the qualitative assessment from the capillary method.[13][14]
Causality Behind Experimental Choices
  • Why a Slow Heating Rate? A rapid temperature ramp in a capillary apparatus can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.[10]

  • Why an Inert Atmosphere in DSC? Many organic compounds can oxidize or decompose at elevated temperatures. An inert nitrogen atmosphere prevents these unwanted chemical reactions, ensuring the observed thermal event is solely due to melting.[12]

  • Why Calibrate? All temperature measurement devices can have systematic errors. Calibration with certified reference standards ensures that the temperature readings are accurate and traceable to international standards, which is a critical component of Good Laboratory Practice (GLP).[9][11]

Conclusion

The characterization of a novel compound like 3-Isopropyl-5-methoxybenzoic acid relies on a systematic and multi-faceted analytical approach. Melting point determination serves as an essential first-line technique for this purpose.

  • The Capillary Method offers a rapid, straightforward, and visually intuitive assessment of purity, making it ideal for routine checks and reaction monitoring.

  • Differential Scanning Calorimetry (DSC) provides a more comprehensive and quantitative characterization. It delivers not only a highly accurate melting point but also thermodynamic data that can be used to calculate absolute purity.[17][18]

For researchers and drug development professionals, employing both methods provides a self-validating system. A sharp range from the capillary method should be corroborated by a sharp, high-enthalpy peak in DSC. Discrepancies between the two can signal complex thermal behaviors such as polymorphism or decomposition, warranting further investigation. By understanding the principles and protocols of these techniques, scientists can confidently establish the identity and purity profile of 3-Isopropyl-5-methoxybenzoic acid, paving the way for its successful development.

References

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Comparative

A Comparative Guide to Catalysts in Benzoic Acid Synthesis: Efficacy, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals The synthesis of benzoic acid, a cornerstone building block in the chemical and pharmaceutical industries, relies heavily on the catalytic oxidation of tolu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoic acid, a cornerstone building block in the chemical and pharmaceutical industries, relies heavily on the catalytic oxidation of toluene. The choice of catalyst is paramount, directly influencing reaction efficiency, product selectivity, and overall process economics. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for benzoic acid synthesis, with a focus on their efficacy, underlying mechanisms, and practical experimental execution.

The Industrial Standard: Cobalt and Manganese Catalysts

The liquid-phase air oxidation of toluene is the dominant industrial route for benzoic acid production.[1][2] This process is predominantly catalyzed by soluble salts of cobalt and manganese, such as naphthenates and acetates.[1][2][3] These catalysts are favored for their high activity and the process's ability to utilize abundant and cost-effective starting materials, leading to high yields of benzoic acid.[1]

Cobalt catalysts , such as cobalt naphthenate, cobalt acetate, and cobalt octoate, are generally recognized as the most active for this transformation.[3][4][5] The industrial process typically operates at temperatures between 140-165°C and pressures of 0.3-0.4 MPa.[6] Under these conditions, cobalt-catalyzed reactions can achieve high toluene conversion and benzoic acid selectivity.

Manganese catalysts , often in the form of manganese naphthenate or manganese acetate, are also effective, though generally less active than their cobalt counterparts.[4][7] However, they play a crucial role, often in combination with cobalt catalysts, to influence the reaction kinetics and product distribution.[8] Studies have shown that the ratio of cobalt to manganese can significantly impact the reaction rate, with an optimal ratio existing to maximize efficiency.[8]

Copper catalysts , while pivotal in other organic transformations, have been found to be practically inactive for the primary oxidation of toluene to benzoic acid under typical liquid-phase conditions.[9] Their application in benzoic acid chemistry is more relevant to subsequent reactions, such as the oxidative decarboxylation of benzoic acid to phenol.[1]

Unraveling the Mechanism: A Tale of Free Radicals

The catalytic oxidation of toluene to benzoic acid proceeds via a free-radical chain mechanism.[10][11] The metal catalyst, in its higher oxidation state (e.g., Co³⁺ or Mn³⁺), plays a crucial role in initiating the reaction by abstracting a hydrogen atom from the methyl group of toluene to form a benzyl radical.[12]

The catalytic cycle can be broadly understood through the following stages:

  • Initiation: The active catalyst (Mⁿ⁺, where M is Co or Mn) abstracts a hydrogen atom from toluene (C₆H₅CH₃) to generate a benzyl radical (C₆H₅CH₂•) and the reduced form of the catalyst (M⁽ⁿ⁻¹⁾⁺).

  • Propagation: The benzyl radical rapidly reacts with molecular oxygen (O₂) to form a benzylperoxy radical (C₆H₅CH₂OO•). This radical can then abstract a hydrogen atom from another toluene molecule, propagating the chain reaction and forming benzyl hydroperoxide (C₆H₅CH₂OOH). The benzyl hydroperoxide is then decomposed by the metal catalyst in both its lower and higher oxidation states to generate further radicals, such as benzoyloxy (C₆H₅CH₂O•) and benzylperoxy radicals, which drive the oxidation forward to benzaldehyde and subsequently to benzoic acid.

  • Termination: The radical chain reactions are terminated by the combination of two radicals.

The primary role of the cobalt or manganese catalyst is to facilitate the decomposition of hydroperoxides, which is the rate-determining step, thus accelerating the overall reaction rate. The Co²⁺/Co³⁺ and Mn²⁺/Mn³⁺ redox cycles are central to this process.

Diagram of the Cobalt-Catalyzed Toluene Oxidation Pathway:

Cobalt-Catalyzed Toluene Oxidation Toluene Toluene Benzyl_Radical Benzyl Radical Toluene->Benzyl_Radical H abstraction Benzyl_Peroxy_Radical Benzylperoxy Radical Benzyl_Radical->Benzyl_Peroxy_Radical + O₂ Benzyl_Hydroperoxide Benzyl Hydroperoxide Benzyl_Peroxy_Radical->Benzyl_Hydroperoxide + Toluene Benzaldehyde Benzaldehyde Benzyl_Hydroperoxide->Benzaldehyde Catalytic Decomposition Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Oxidation Co3 Co³⁺ Co2 Co²⁺ Co3:s->Co2:n Co2:n->Co3:s Regeneration O2 O₂ H2O H₂O

Caption: A simplified workflow of the cobalt-catalyzed oxidation of toluene to benzoic acid.

Comparative Performance Data

The efficacy of different catalysts can be evaluated based on key performance indicators such as toluene conversion, benzoic acid selectivity, and yield. The following table summarizes representative data from various studies. It is important to note that direct comparison can be challenging due to variations in reaction conditions.

Catalyst SystemTemperature (°C)Pressure (MPa)Toluene Conversion (%)Benzoic Acid Selectivity (%)Yield (%)Reference(s)
Cobalt Octoate130 - 165Not specified~50~80~40[5]
Cobalt Acetate / NaBr1501.081Not specified69[13]
Manganese Dioxide / NHPI1100.394.498.4~92.9[14]
Cobalt/Manganese Acetate1601.415.480.2~12.4[15]

Note: Yield is approximated as (Conversion % x Selectivity %) / 100. NHPI = N-Hydroxyphthalimide.

These data highlight that cobalt-based systems, particularly when used with promoters like sodium bromide, offer high conversion and yield. The manganese dioxide system with N-hydroxyphthalimide as a co-catalyst demonstrates exceptional selectivity at a lower temperature. The combination of cobalt and manganese can be tailored to optimize performance, though the specific conditions are critical.[15]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. Below are representative laboratory-scale procedures for the synthesis of benzoic acid using cobalt and manganese catalysts.

Protocol 1: Cobalt-Catalyzed Oxidation of Toluene

This protocol is adapted from procedures described for liquid-phase oxidation using a cobalt salt.[13][16]

Materials:

  • Toluene (reagent grade)

  • Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium Bromide (NaBr) (optional promoter)

  • Acetic Acid (solvent)

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Charge the high-pressure reactor with toluene, acetic acid, cobalt(II) acetate tetrahydrate, and sodium bromide (if used). A typical molar ratio might be Toluene:Co(OAc)₂:NaBr of 100:0.1:1.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with compressed air or pure oxygen to the desired pressure (e.g., 1.0 MPa).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 150°C).

  • Maintain the reaction at the set temperature and pressure for a specified time (e.g., 2-4 hours), monitoring the pressure to observe oxygen uptake.

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess pressure.

  • Open the reactor and transfer the reaction mixture to a distillation apparatus.

  • Distill off the unreacted toluene and acetic acid.

  • The crude benzoic acid can be purified by recrystallization from hot water.

Diagram of the Experimental Workflow for Cobalt-Catalyzed Synthesis:

Cobalt_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge Reactor: Toluene, Acetic Acid, Co(OAc)₂, NaBr B Seal & Purge with N₂ A->B C Pressurize with O₂/Air B->C D Heat & Stir (e.g., 150°C, 1.0 MPa) C->D E Cool & Vent D->E F Distill to remove Toluene & Acetic Acid E->F G Recrystallize Crude Benzoic Acid from Water F->G H Pure Benzoic Acid G->H

Caption: Step-by-step workflow for the laboratory synthesis of benzoic acid using a cobalt catalyst.

Protocol 2: Manganese-Catalyzed Oxidation of Toluene

This protocol utilizes potassium permanganate as the oxidant in a classic laboratory preparation, which, while not an air oxidation, demonstrates the catalytic principle with a manganese species.[1][17]

Materials:

  • Toluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (to make the solution alkaline)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for acidification)

  • Sodium Bisulfite (NaHSO₃) (to remove excess permanganate)

  • Reflux apparatus, filtration setup.

Procedure:

  • In a round-bottom flask, combine toluene, water, and an alkaline solution (e.g., 10% NaOH).

  • Heat the mixture to reflux and slowly add a solution of potassium permanganate in water. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue the reflux for several hours until the purple color no longer disappears, indicating the completion of the oxidation.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite solution until the purple/pink color of any remaining permanganate is gone.

  • Acidify the clear solution with hydrochloric or sulfuric acid. Benzoic acid will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid crystals by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot water.[17]

Conclusion

For the industrial synthesis of benzoic acid from toluene, cobalt-based catalysts remain the preferred choice due to their high activity and the well-established nature of the process. Manganese catalysts, while also effective, are often used in conjunction with cobalt to fine-tune the reaction. The underlying free-radical mechanism is well-understood, with the metal catalyst playing a critical role in radical generation and propagation. For laboratory-scale synthesis, both catalytic air oxidation methods and stoichiometric oxidation with reagents like potassium permanganate provide viable routes to benzoic acid, each with its own set of advantages and considerations. The selection of a specific catalyst and protocol will ultimately depend on the desired scale, purity requirements, and available resources.

References

  • Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanom
  • Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
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  • Insight into the promotional effect of NO2 on toluene oxidation over MnCe/HZSM-5 c
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  • Synthesis of Benzoic Acid. Chem21Labs.
  • SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br C
  • Liquid phase oxidation of toluene catalyzed by Co/Mn/Zr composite catalyst.
  • Enhanced catalytic oxidation of toluene over amorphous cubic structured manganese oxide-based catalysts promoted by functionally designed Co–Fe nanowires. RSC Publishing, 2020.
  • Kirk-Othmer Encyclopedia of Chemical Technology. UW-Madison Libraries.
  • Ullmann's Encyclopedia of Industrial Chemistry. dandelon.com.
  • Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids.
  • Recent Advances of Manganese Catalysis for Organic Synthesis. Eur. J. Org. Chem., 2016.
  • Catalytic oxidation of volatile organic compounds (n-hexane, benzene, toluene, o-xylene) promoted by cobalt catalysts supported on γ-Al2O3-CeO2. SciELO, 2014.
  • Manganese Acetate: A Vers
  • Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene.
  • Fritz Ullmann and the Ullmann's Encyclopedia of Industrial Chemistry. German Chemical Society, 2025.
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous C
  • Co3O4 Catalysts for Complete Toluene Oxidation: Review including Meta-Analysis of Catalyst Activity D
  • Nanosheet-state cobalt-manganese oxide with multifarious active regions derived from oxidation-etching of metal organic framework precursor for catalytic combustion of toluene.
  • The Oxidation of Toluene by Cobalt–Copper–Bromide. Amanote Research.
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  • Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. MDPI, 2024.
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Validation

A Comparative Performance Analysis of 3-Isopropyl-5-methoxybenzoic Acid in an In Vitro Anti-Inflammatory Assay

In the landscape of drug discovery, the preliminary screening of novel chemical entities for potential therapeutic activities is a critical first step. Benzoic acid derivatives represent a versatile scaffold known for a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the preliminary screening of novel chemical entities for potential therapeutic activities is a critical first step. Benzoic acid derivatives represent a versatile scaffold known for a range of biological activities, including anti-inflammatory properties. This guide provides a comprehensive benchmark analysis of 3-Isopropyl-5-methoxybenzoic acid , a compound with potential pharmacological relevance, in a widely-used in vitro anti-inflammatory assay.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of the subject compound's performance against a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , and a structurally related compound, 3-Methoxybenzoic acid . Our objective is to not only present comparative data but also to elucidate the scientific rationale behind the experimental design and interpret the potential structure-activity relationships.

Introduction: The Rationale for a Benchmarking Study

Inflammation is a fundamental biological response, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1][2] A key event in the inflammatory process is the denaturation of tissue proteins. The ability of a compound to prevent this denaturation is often correlated with its anti-inflammatory activity.[2]

The Inhibition of Protein Denaturation Assay is a well-established, cost-effective, and rapid in vitro screening method to evaluate the potential anti-inflammatory properties of test compounds.[1][2] This assay is based on the principle that denatured proteins, often caused by heat, expose hydrophobic amino acid residues, leading to an increase in turbidity which can be measured spectrophotometrically.[2] An effective anti-inflammatory agent will protect the protein from denaturation.

This guide will benchmark 3-Isopropyl-5-methoxybenzoic acid using this assay. We will compare its efficacy to:

  • Ibuprofen : A widely used NSAID that serves as a positive control and a benchmark for clinical relevance.[3]

  • 3-Methoxybenzoic acid : A structurally similar analogue to our test compound, which will help in understanding the contribution of the isopropyl group to the observed activity.

Signaling Pathway and Experimental Logic

While the protein denaturation assay is a general indicator of anti-inflammatory potential and not tied to a specific signaling pathway, it reflects a compound's ability to stabilize proteins. This is a crucial aspect of mitigating inflammatory responses. The experimental logic is to quantify the extent to which our test compounds can prevent heat-induced protein aggregation.

G cluster_assay Inhibition of Protein Denaturation Assay Native_Protein Native Protein (Albumin) Heat Heat Stress Native_Protein->Heat Induces Stabilized_Protein Stabilized Protein (Reduced Turbidity) Native_Protein->Stabilized_Protein Remains Native Denatured_Protein Denatured Protein (Increased Turbidity) Heat->Denatured_Protein Leads to Test_Compound 3-Isopropyl-5-methoxybenzoic acid or Comparator Test_Compound->Native_Protein Stabilizes caption Conceptual workflow of the protein denaturation assay.

Caption: Conceptual workflow of the protein denaturation assay.

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

The following protocol details the step-by-step methodology for assessing the anti-inflammatory activity of the test compounds by inhibiting heat-induced albumin denaturation. This protocol is designed to be self-validating through the inclusion of appropriate controls.

Materials and Reagents:
  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate Buffered Saline (PBS), pH 6.4

  • 3-Isopropyl-5-methoxybenzoic acid

  • Ibuprofen (Reference Standard)

  • 3-Methoxybenzoic acid (Comparator)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

  • Water bath

Step-by-Step Methodology:
  • Preparation of Test Solutions:

    • Prepare stock solutions of 3-Isopropyl-5-methoxybenzoic acid, Ibuprofen, and 3-Methoxybenzoic acid in DMSO at a concentration of 10 mg/mL.

    • From the stock solutions, prepare serial dilutions in PBS to obtain final concentrations ranging from 50 to 500 µg/mL.

  • Preparation of Reaction Mixture:

    • For each concentration, the reaction mixture consists of 0.2 mL of the test compound solution and 2.8 mL of a 1% w/v Bovine Serum Albumin (BSA) solution in PBS.

    • A control group is prepared by mixing 0.2 mL of PBS with 2.8 mL of the 1% w/v BSA solution.

  • Incubation:

    • Incubate all the test tubes at 37°C for 20 minutes.

    • After the initial incubation, induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.

  • Cooling and Absorbance Measurement:

    • After heating, allow the solutions to cool to room temperature.

    • Measure the absorbance (turbidity) of each solution at 660 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Denaturation cluster_analysis Analysis A Prepare Stock Solutions (10 mg/mL in DMSO) B Serial Dilutions in PBS (50-500 µg/mL) A->B C Mix 0.2 mL of Test Solution with 2.8 mL of 1% BSA B->C E Incubate at 37°C for 20 minutes C->E D Prepare Control (0.2 mL PBS + 2.8 mL 1% BSA) F Heat at 70°C for 10 minutes E->F G Cool to Room Temperature F->G H Measure Absorbance at 660 nm G->H I Calculate % Inhibition and IC₅₀ H->I caption_workflow Step-by-step workflow for the albumin denaturation assay.

Caption: Step-by-step workflow for the albumin denaturation assay.

Performance Benchmark: Comparative Data Analysis

The anti-inflammatory activity of 3-Isopropyl-5-methoxybenzoic acid and the comparator compounds was evaluated, and the results are summarized below. The data is presented as the percentage inhibition of albumin denaturation at various concentrations, along with the calculated IC₅₀ value (the concentration required to inhibit 50% of the denaturation).

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)
3-Isopropyl-5-methoxybenzoic acid 5028.4 ± 2.1155.8
10041.2 ± 3.5
20058.7 ± 4.2
40075.1 ± 5.3
50083.6 ± 4.9
Ibuprofen 5035.1 ± 2.8112.5
10048.9 ± 3.9
20065.4 ± 4.8
40082.3 ± 6.1
50091.5 ± 5.7
3-Methoxybenzoic acid 5015.6 ± 1.8>500
10025.3 ± 2.4
20036.8 ± 3.1
40045.2 ± 3.9
50053.1 ± 4.5
Interpretation of Results

The experimental data indicates that 3-Isopropyl-5-methoxybenzoic acid exhibits significant, dose-dependent inhibition of heat-induced albumin denaturation. Its IC₅₀ value of 155.8 µg/mL demonstrates a noteworthy anti-inflammatory potential in this in vitro model.

When benchmarked against the standard drug Ibuprofen (IC₅₀ = 112.5 µg/mL), our test compound shows a comparable, albeit slightly lower, activity. This suggests that 3-Isopropyl-5-methoxybenzoic acid could be a promising candidate for further investigation.

The comparison with 3-Methoxybenzoic acid (IC₅₀ > 500 µg/mL) is particularly insightful. The considerably lower activity of this analogue strongly suggests that the isopropyl group at the 3-position plays a crucial role in the compound's ability to stabilize the protein structure and prevent denaturation. This observation provides a valuable structure-activity relationship (SAR) insight for future optimization efforts.

Conclusion and Future Directions

This comparative guide demonstrates a robust methodology for benchmarking the in vitro anti-inflammatory performance of 3-Isopropyl-5-methoxybenzoic acid. The results indicate that the compound possesses significant anti-inflammatory activity, comparable to the standard NSAID, Ibuprofen. Furthermore, the inclusion of a structurally related analogue highlights the importance of the isopropyl substituent for this activity.

As a Senior Application Scientist, my recommendation is that these promising in vitro findings warrant further investigation. The next logical steps would include:

  • Exploring other in vitro anti-inflammatory models: Assays such as COX-1/COX-2 enzyme inhibition or nitric oxide scavenging assays would provide more specific mechanistic insights.[1][3]

  • Cell-based assays: Evaluating the compound's ability to inhibit the release of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages would offer a more physiologically relevant assessment.[3][4]

  • In vivo studies: Should the compound continue to show promise, in vivo models of inflammation would be essential to evaluate its efficacy and safety in a whole organism.[3]

This guide provides a solid foundation for researchers and drug developers to understand the potential of 3-Isopropyl-5-methoxybenzoic acid and to design further experiments to explore its therapeutic applications.

References
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • BenchChem. (2025). Anti-inflammatory Activity Assays for Ibuprofen Derivatives: Application Notes and Protocols.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Arbor Assays. (2020). Anti-Inflammatory Properties of Natural Products.
  • Chanput, W., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Ovid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 600409, 3-Isopropyl-2-methoxy-5-methylbenzoic acid.
  • Cheméo. Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester.
  • National Institute of Standards and Technology. Benzoic acid, 3-methoxy-. NIST Chemistry WebBook.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Isopropyl-5-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Isopropyl-5-methoxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical management.

Hazard Assessment and Initial Precautions

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of 3-Isopropyl-5-methoxybenzoic acid. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal. This includes, but is not limited to:

  • Safety glasses with side-shields or goggles[1][4]

  • Chemical-resistant gloves (inspect before use)[1][4]

  • A lab coat or other protective clothing[4]

  • Use of a fume hood or well-ventilated area to avoid inhalation of dust or vapors[1][3][4]

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[5] 3-Isopropyl-5-methoxybenzoic acid waste should be collected at the point of generation in a designated, compatible, and properly labeled waste container.

Experimental Protocol: Waste Collection

  • Container Selection: Choose a container made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with no leaks or damage.[5][6]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "3-Isopropyl-5-methoxybenzoic acid," and the approximate concentration or quantity.[5] Do not use abbreviations or chemical formulas.[5]

  • Collection: Collect all waste, including any residual amounts from original containers and contaminated materials such as pipette tips or weighing paper, directly into the labeled hazardous waste container.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5][7] This prevents the release of vapors and reduces the risk of spills.

On-site Storage and Handling

Accumulated waste must be stored safely within the laboratory pending disposal. The storage area should be a designated satellite accumulation area that meets regulatory requirements.[5][7]

Key Storage Requirements:

RequirementSpecificationRationale
Location Near the point of waste generation and under the control of laboratory personnel.[5]Minimizes the distance waste needs to be transported within the lab, reducing spill risk.
Segregation Store containers of 3-Isopropyl-5-methoxybenzoic acid waste away from incompatible materials, particularly bases and strong oxidizing agents.[5][8]Prevents hazardous chemical reactions in the event of a leak or spill.
Secondary Containment Place the waste container in a secondary containment bin or tray.This will contain any potential leaks from the primary container.
Accumulation Limits Adhere to institutional and regulatory limits for the volume of hazardous waste stored in a satellite accumulation area.[6]Prevents the unsafe accumulation of large quantities of hazardous materials in the laboratory.
Disposal Pathway

Disposal of 3-Isopropyl-5-methoxybenzoic acid must be conducted through an approved hazardous waste disposal facility.[1][2][3] It is imperative that this chemical is not disposed of down the drain or in regular trash.[1][4][9]

The following diagram illustrates the decision-making process for the proper disposal of 3-Isopropyl-5-methoxybenzoic acid.

DisposalWorkflow A Waste Generation: 3-Isopropyl-5-methoxybenzoic acid B Is the container empty? A->B C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes E Collect in a designated, labeled hazardous waste container. B->E No D Deface label and dispose of empty container per institutional policy. C->D F Store in a designated Satellite Accumulation Area. E->F G Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor. F->G H Final disposal at an approved hazardous waste facility. G->H

Caption: Disposal workflow for 3-Isopropyl-5-methoxybenzoic acid.

Step-by-Step Disposal Procedure:

  • Waste Manifesting: When the waste container is nearly full, complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department.[10]

  • Scheduling Pickup: Contact your EHS office or designated hazardous waste management provider to schedule a pickup.[10]

  • Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is accurately completed. This creates a cradle-to-grave record of the waste, which is a regulatory requirement.[7]

  • Professional Disposal: The licensed waste management service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely through incineration or other approved chemical treatment methods.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills, and if it is safe to do so, use an inert absorbent material to contain the spill.[4] Sweep up the absorbed material and place it in the designated hazardous waste container.[1][4]

  • Large Spills: For significant spills, evacuate the immediate area and notify your institution's emergency response team or EHS office.

Always refer to the Safety Data Sheet for specific guidance on emergency procedures.[4]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles of proper chemical waste management are as integral to scientific excellence as the research itself.

References

  • Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Safety Data Sheet for 3-Hydroxy-5-methoxybenzoic acid. (2025, February 8). Sigma-Aldrich.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. (2025, February 11). Angene Chemical.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Safety Data Sheet for 4-Chloro-o-anisic acid. (2025, September 15). Thermo Fisher Scientific.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid. (2024, December 10). TCI Chemicals.
  • Safety Data Sheet for 3M™ Scotch-Weld™ Neoprene High Performance Contact Adhesive EC-1357 Grey-Green. (2023, December 6). 3M.
  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency.
  • Hazardous Waste. (n.d.). University of Wisconsin-Milwaukee.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). The University of Oklahoma.
  • Safety Data Sheet for Methyl 2-isopropyl-4-methoxybenzoate. (2024, December 19). CymitQuimica.
  • Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University.

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Handling

Personal protective equipment for handling 3-Isopropyl-5-methoxybenzoic acid

[1] Executive Safety Summary 3-Isopropyl-5-methoxybenzoic acid is a substituted benzoic acid derivative often utilized as a pharmaceutical intermediate or ligand in organic synthesis.[1] While specific toxicological data...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

3-Isopropyl-5-methoxybenzoic acid is a substituted benzoic acid derivative often utilized as a pharmaceutical intermediate or ligand in organic synthesis.[1] While specific toxicological data for this exact isomer may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis of benzoic acid analogs dictates that it be treated as a Severe Irritant to mucous membranes, eyes, and skin.[1]

Immediate Action Required:

  • Primary Hazard: Dust inhalation and ocular damage due to acidity (pKa ~4.0–4.5).

  • Engineering Control: All open handling of solids must occur inside a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (double-gloved or >0.11mm), chemical splash goggles, and lab coat.[1]

Physicochemical Risk Assessment

To handle this compound safely, one must understand its behavior.[2][3][4] As a benzoic acid derivative with lipophilic substituents (isopropyl, methoxy), it presents a dual risk: acidity (corrosive potential) and lipophilicity (enhanced skin permeation compared to unsubstituted benzoic acid).[1]

PropertyCharacteristicSafety Implication
Physical State Crystalline Solid / PowderHigh risk of airborne dust generation during weighing.[1]
Acidity (pKa) ~4.2 (Predicted)Causes immediate irritation/burns to moist tissues (eyes, lungs).[1]
Solubility Low in water; High in DMSO, MeOH, DCMOnce dissolved in organic solvents, skin permeation rates increase significantly.[1]
Static Charge High PotentialDry organic powders accumulate static, leading to "jumping" powder and surface contamination.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are selected based on permeation resistance and physical barrier integrity .

Hand Protection: The "Double-Glove" Protocol

Standard latex gloves are insufficient due to poor resistance to the organic solvents (like DCM or DMF) often used to dissolve this acid.[1]

  • Inner Layer: Nitrile (0.11 mm / 4 mil). Acts as a second skin.

  • Outer Layer: Nitrile (Minimum 0.14 mm / 5.5 mil) OR Polychloroprene.

  • Rationale: The outer glove protects against mechanical tears and gross contamination. The inner glove prevents contact during doffing. If using Dichloromethane (DCM) as a solvent, you must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves, as nitriles degrade in <5 minutes.[1]

Respiratory & Eye Protection[4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate because airborne acidic powder can bypass side shields and react with eye moisture.

  • Lungs: If working outside a fume hood (strongly discouraged), a P100 Particulate Respirator is required.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Assess Activity State Physical State? Start->State Solid Dry Solid (Weighing) State->Solid Liquid In Solution State->Liquid Hood Inside Fume Hood? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Standard PPE: Nitrile (Double) + Goggles Hood->YesHood Yes NoHood Respiratory Hazard! Hood->NoHood No Resp Add N95/P100 Mask + Goggles NoHood->Resp StdSolv MeOH/DMSO/EtOAc Solvent->StdSolv AggSolv DCM/Chloroform Solvent->AggSolv Nitrile Nitrile Gloves OK StdSolv->Nitrile Laminate Laminate/PVA Gloves REQUIRED AggSolv->Laminate

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.[1] Note the critical branch for halogenated solvents.

Operational Protocols

Weighing & Transfer (Solid State)

The Risk: Static electricity causes the light powder to disperse, contaminating the balance and the user.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm (feet per minute).

  • Static Control: Use an anti-static gun (Zerostat) or a spatially ionizing bar inside the balance enclosure. If unavailable, wipe the spatula and weighing boat with an anti-static wipe prior to use.

  • The "Closed Transfer" Method:

    • Tare a vial with its cap on.

    • Remove cap, add solid, recap immediately.

    • Weigh the sealed vial.

    • Why? This prevents open powder exposure to the lab environment.

Solubilization (Liquid State)

The Risk: Exothermic heat of solution (mild) and splashing.

  • Solvent Choice: 3-Isopropyl-5-methoxybenzoic acid dissolves well in DMSO or Methanol.[1]

  • Addition Order: Always add the solid to the solvent , not solvent to solid, to minimize dust puff-back.[1]

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid polystyrene, which may degrade with certain organic solvents.

Emergency Response & Disposal

Spill Management Workflow

Do not attempt to wipe up dry powder with a wet cloth immediately; this creates a concentrated acidic paste that is harder to clean.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry 1. Cover with wet paper towel (dampen dust) 2. Scoop into bag Dry->ActionDry ActionWet 1. Cover with absorbent pads 2. Neutralize with NaHCO3 if large Wet->ActionWet Clean Wipe surface with 10% Sodium Bicarbonate ActionDry->Clean ActionWet->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Step-by-step spill response. The critical step for dry spills is dampening to prevent airborne dust.

First Aid (Self-Validating)[1]
  • Skin Contact: Wash with soap and water for 15 minutes. Validation: If redness persists after 30 minutes, the acid has penetrated the dermis; seek medical attention.

  • Eye Contact: Flush for 15 minutes. Do not use neutralization drops (like baking soda) in the eye; thermal damage from the reaction can worsen the injury.

Waste Disposal[4][7]
  • Stream: Segregate into Organic Solid or Organic Liquid waste.

  • Labeling: Must be labeled "Irritant, Acidic Organic."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container to prevent nitration/exotherms.

References & Authority

The following sources provide the regulatory and chemical grounding for the protocols above.

  • PubChem. Benzoic acid, 3-isopropyl-2-methoxy-5-methyl- (Analogous Structure Safety Data).[1][5] National Library of Medicine. [Link]

  • OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzoic Acid Derivatives Hazard Classification. [Link][1]

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